2-Ethyl-6-nitro-1h-benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-6-nitro-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-9-10-7-4-3-6(12(13)14)5-8(7)11-9/h3-5H,2H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJAEEPAUQTYFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287170 | |
| Record name | 2-ethyl-6-nitro-1h-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5805-42-5 | |
| Record name | 2-Ethyl-6-nitro-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5805-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 49474 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005805425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC49474 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-ethyl-6-nitro-1h-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-6-nitro-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 2-Ethyl-6-nitro-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Ethyl-6-nitro-1H-benzimidazole. Due to the limited availability of experimental data for this specific compound, this guide also includes data for the closely related parent compound, 6-nitrobenzimidazole, for comparative purposes. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided to aid researchers in further characterization of this and similar molecules.
Core Physicochemical Properties
The following table summarizes the available physicochemical data for this compound. It is important to note that some of these values are predicted and have not been experimentally verified in the available literature. For comparison, the experimental data for 6-nitrobenzimidazole is also presented.
Table 1: Physicochemical Properties of this compound and 6-nitrobenzimidazole
| Property | This compound | 6-nitrobenzimidazole |
| CAS Number | 5805-42-5[1][2][3] | 94-52-0 |
| Molecular Formula | C₉H₉N₃O₂[4] | C₇H₅N₃O₂ |
| Molecular Weight | 191.19 g/mol [4] | 163.13 g/mol |
| Appearance | Powder[4] | Solid, Light Beige |
| Melting Point | Data not available | 207-210 °C |
| Boiling Point | 440.3 °C at 760 mmHg (Predicted)[4] | 290.19 °C (Predicted) |
| Density | 1.368 g/cm³ (Predicted)[4] | 1.4141 g/cm³ (Predicted) |
| Water Solubility | Data not available | <0.01 g/100 mL at 16.5 °C |
| pKa | Data not available | 10.95 ± 0.10 (Predicted) |
| logP | Data not available | Data not available |
Synthesis
The synthesis of 2-substituted-6-nitro-1H-benzimidazoles typically involves the condensation of 4-nitro-o-phenylenediamine with a corresponding carboxylic acid or aldehyde. For this compound, this would involve the reaction of 4-nitro-o-phenylenediamine with propanoic acid or propanal. The reaction is often carried out in the presence of an acid catalyst and may be facilitated by conventional heating or microwave irradiation to improve yields and reduce reaction times.[5][6]
Below is a generalized workflow for the synthesis of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate determination of physicochemical properties. Below are methodologies for key experiments that can be applied to characterize this compound.
The melting point of a solid crystalline substance is a key indicator of its purity.
-
Apparatus : Melting point apparatus, capillary tubes, thermometer.
-
Procedure :
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in the heating block of a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt (onset point) and the temperature at which it is completely liquid (clear point) are recorded as the melting range.
-
-
Workflow Diagram :
Solubility is a critical parameter, especially in drug development, as it influences absorption and bioavailability.
-
Apparatus : Vials, analytical balance, magnetic stirrer, temperature-controlled water bath.
-
Procedure (Shake-Flask Method) :
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial.
-
The mixture is agitated (e.g., using a magnetic stirrer) in a temperature-controlled bath until equilibrium is reached (typically 24-48 hours).
-
The saturated solution is filtered to remove undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
-
Workflow Diagram :
The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH.
-
Apparatus : pH meter with a combination electrode, burette, beaker, magnetic stirrer.
-
Procedure :
-
A known concentration of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization.
-
-
Workflow Diagram :
References
- 1. This compound | 5805-42-5 | Benchchem [benchchem.com]
- 2. 2-ETHYL-6-NITRO-1H-BENZOIMIDAZOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5805-42-5|2-Ethyl-6-nitro-1H-1,3-benzodiazole|BLD Pharm [bldpharm.com]
- 4. americanelements.com [americanelements.com]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unraveling the Core Mechanism of Action: A Technical Guide to 2-Ethyl-6-nitro-1H-benzimidazole
For Immediate Release
A Deep Dive into the Antineoplastic and Antimicrobial Potential of 2-Ethyl-6-nitro-1H-benzimidazole, Postulated Mechanisms, and Pathways for Future Research.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of the putative mechanism of action of this compound. While direct experimental data on this specific molecule is limited, this document synthesizes findings from closely related 2-substituted-6-nitro-1H-benzimidazole analogs to project its most probable biological activities and molecular targets. The evidence strongly suggests potential as a potent anticancer and antimicrobial agent, primarily through the inhibition of key enzymes such as Poly (ADP-ribose) polymerase (PARP) and Dihydrofolate Reductase (DHFR).
Postulated Core Mechanisms of Action
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities. The presence of a nitro group at the 6-position and an ethyl group at the 2-position on the benzimidazole ring of the title compound is anticipated to significantly influence its biological profile. Based on extensive studies of analogous compounds, the primary mechanisms of action are likely to be centered around the inhibition of enzymes critical for cancer cell survival and microbial proliferation.
Anticancer Activity: PARP Inhibition and Cell Cycle Arrest
A compelling body of evidence points towards Poly (ADP-ribose) polymerase (PARP) inhibition as a primary anticancer mechanism for 6-nitro-benzimidazole derivatives. PARP enzymes are crucial for DNA single-strand break repair. Their inhibition in cancer cells, particularly those with existing DNA repair deficiencies (e.g., BRCA1/2 mutations), leads to the accumulation of DNA double-strand breaks during replication. This catastrophic DNA damage triggers cell cycle arrest, typically in the S phase, and subsequently induces apoptosis.
Studies on 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have demonstrated potent cytotoxic effects against various human neoplastic cell lines, with some compounds exhibiting IC50 values in the nanomolar range.[1] The mechanism for the most active of these analogs was confirmed to be PARP inhibition, leading to S phase arrest and apoptosis.[1]
dot
Antimicrobial and Anticancer Activity: Dihydrofolate Reductase (DHFR) Inhibition
Molecular docking studies on various N,2,6-trisubstituted 1H-benzimidazole derivatives have identified Dihydrofolate Reductase (DHFR) as a promising target for both antimicrobial and anticancer activities.[2][3] DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This mechanism is the basis for the action of well-known drugs like methotrexate (anticancer) and trimethoprim (antibacterial). The structural similarity of benzimidazoles to purines may facilitate their binding to the active site of DHFR.
dot
Other Potential Anticancer Targets
In silico studies have also pointed to other potential targets for substituted benzimidazoles, including:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, crucial for tumor growth and metastasis.[2]
-
Histone Deacetylase 6 (HDAC6): An enzyme involved in regulating protein function and gene expression, often dysregulated in cancer.[2]
Quantitative Data for Structurally Related Compounds
While specific quantitative data for this compound is not yet published, the following tables summarize the activity of closely related 2-substituted-6-nitro-benzimidazole analogs against cancer cell lines and microbial strains. This data provides a strong rationale for prioritizing the investigation of the title compound.
Table 1: Anticancer Activity of 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives
| Compound ID | 2-Position Substituent | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| 6 | 4-chloro-3-nitrophenyl | A549 (Lung Carcinoma) | 0.028 | [1] |
| 6 | 4-chloro-3-nitrophenyl | HACAT (Non-neoplastic) | 22.2 | [1] |
| 3 | 4-nitrophenyl | K562 (Leukemia) | >25 |[1] |
Table 2: PARP Inhibitory Activity of 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives
| Compound ID | 2-Position Substituent | Target | IC50 (µM) | Reference |
|---|---|---|---|---|
| 3 | 4-nitrophenyl | PARP | 0.05 | [1] |
| 3-aminobenzamide | (Positive Control) | PARP | 28.5 |[1] |
Table 3: Antimicrobial Activity of N,2,6-Trisubstituted 1H-benzimidazole Derivatives
| Compound ID | Substituents (N-1, C-2, C-6) | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 4k | Ethyl acetate, 4-chlorophenyl, nitro | Candida albicans | 8 | [2] |
| 4k | Ethyl acetate, 4-chlorophenyl, nitro | Aspergillus niger | 16 | [2] |
| 1d | H, 4-nitrophenyl, nitro | Escherichia coli | 2 | [2] |
| 1d | H, 4-nitrophenyl, nitro | Staphylococcus aureus (MRSA) | 4 |[2] |
Experimental Protocols
To facilitate further research into the mechanism of action of this compound, detailed methodologies for key experiments are outlined below.
General Experimental Workflow for Screening and Mechanism Identification
dot
Protocol 1: PARP Inhibition Assay (Fluorometric)
This assay measures the activity of PARP1 by detecting the consumption of its substrate, NAD+.
-
Reagent Preparation:
-
Prepare PARP Assay Buffer.
-
Reconstitute β-NAD+ to a stock solution.
-
Prepare Activated DNA solution.
-
Prepare a working solution of recombinant human PARP1 enzyme.
-
Prepare a stock solution of the test compound (e.g., this compound) in DMSO and create serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
Add PARP Assay Buffer to all wells.
-
Add Activated DNA to all wells except the 'No DNA' control.
-
Add test compound dilutions or vehicle (DMSO) to appropriate wells.
-
Add a known PARP inhibitor (e.g., Olaparib) as a positive control.
-
Initiate the reaction by adding the PARP1 enzyme solution to all wells except the 'No Enzyme' control.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and add the developer reagent which contains nicotinamidase.
-
Incubate for 15 minutes at 30°C.
-
Measure fluorescence with an excitation wavelength of 430 nm and an emission wavelength of 480 nm.
-
-
Data Analysis:
-
Subtract background fluorescence (No Enzyme control).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric)
This assay measures the NADPH-dependent reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF) by DHFR, monitored by the decrease in absorbance at 340 nm.
-
Reagent Preparation:
-
Prepare DHFR Assay Buffer.
-
Prepare a solution of recombinant human DHFR.
-
Prepare a solution of DHF substrate.
-
Prepare a solution of NADPH.
-
Prepare a stock solution of the test compound in DMSO and create serial dilutions.
-
-
Assay Procedure (96-well UV-transparent plate):
-
Add DHFR Assay Buffer to all wells.
-
Add the test compound dilutions or vehicle (DMSO).
-
Add a known DHFR inhibitor (e.g., Methotrexate) as a positive control.
-
Add the DHFR enzyme solution.
-
Add the NADPH solution.
-
Incubate at 25°C for 5 minutes.
-
Initiate the reaction by adding the DHF substrate.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) from the linear portion of the absorbance vs. time curve for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value as described for the PARP assay.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on cell cycle distribution.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., A549) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. PI fluorescence is proportional to the DNA content.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to the vehicle control to identify any cell cycle arrest.
-
Conclusion and Future Directions
The available evidence from structurally analogous compounds strongly suggests that this compound holds significant promise as a dual anticancer and antimicrobial agent. The most probable mechanisms of action involve the inhibition of PARP and DHFR, leading to cell cycle arrest, apoptosis in cancer cells, and inhibition of microbial growth. Further investigation is warranted to confirm these mechanisms for the title compound and to fully elucidate its therapeutic potential. Key future research should focus on the direct synthesis and biological evaluation of this compound, including in vitro enzyme inhibition assays, cytotoxicity screening against a broad panel of cancer cell lines, and in vivo efficacy studies in relevant animal models.
References
biological activity of 2-Ethyl-6-nitro-1H-benzimidazole derivatives
An In-depth Technical Guide on the Biological Activity of 2-Substituted-6-nitro-1H-benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] Derivatives of benzimidazole exhibit a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3][4] This guide focuses specifically on the 6-nitro-1H-benzimidazole core, with various substitutions at the C-2 and N-1 positions. The introduction of a nitro group at the 6-position often enhances the biological potency of these compounds. This document provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action for this chemical class, supported by quantitative data, detailed experimental protocols, and visualizations of key processes and pathways. While the initial topic specified 2-ethyl derivatives, the available body of research is more extensive for a broader range of 2-substituted analogs, which will be the focus of this guide.
Synthesis of 6-nitro-1H-benzimidazole Derivatives
The synthesis of N,2,6-trisubstituted 1H-benzimidazole derivatives is typically achieved through a two-step process.[2][5] The initial step involves the condensation of 4-nitro-o-phenylenediamine with a variety of substituted aromatic aldehydes.[6] This reaction can be performed using conventional heating methods or, more efficiently, through microwave-assisted synthesis, which significantly reduces reaction times and often improves yields.[2][6] The second step involves the N-alkylation of the resulting 2,6-disubstituted 1H-benzimidazole with substituted halides to introduce diversity at the N-1 position.[2]
Biological Activities
Derivatives of 6-nitro-1H-benzimidazole have demonstrated significant potential as both antimicrobial and anticancer agents, often exhibiting dual activity.[5] This dual functionality is highly beneficial, especially for treating cancer patients who are often immunocompromised and susceptible to infections.[2]
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of these derivatives against a range of human cancer cell lines. The mechanism of action is often linked to the inhibition of key cellular targets like dihydrofolate reductase (DHFR), vascular endothelial growth factor receptor 2 (VEGFR2), and histone deacetylase 6 (HDAC6).[5][7] Some compounds have been shown to induce apoptosis and cause cell cycle arrest.[8]
Table 1: Anticancer Activity of Selected 6-nitro-1H-benzimidazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 6 * | A549 (Lung) | 0.028 | [8] |
| Compound 6 * | K562 (Leukemia) | >25 | [8] |
| Compound 6 * | U251 (Glioblastoma) | 0.038 | [8] |
| Compound 3s | MCF-7 (Breast) | 2.12 | [5] |
| Compound 4b | HepG2 (Liver) | 1.84 | [5][7] |
| Compound 4k | HCT-116 (Colon) | 2.39 | [5] |
| Paclitaxel | MCF-7 | 2.35 | [9] |
| Paclitaxel | HepG2 | 4.75 | [9] |
*Structure: 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole
Antimicrobial Activity
The antimicrobial properties of these compounds have been evaluated against various Gram-positive and Gram-negative bacteria, as well as fungal strains. The proposed mechanism for this activity often involves the inhibition of microbial DHFR, an enzyme crucial for nucleotide synthesis.[5]
Table 2: Antibacterial Activity (MIC, µg/mL) of Selected Derivatives
| Compound ID | E. coli | S. faecalis | MSSA | MRSA | Reference |
|---|---|---|---|---|---|
| 1d | 4 | 8 | 4 | 8 | [6] |
| 2d | 8 | 16 | 8 | 16 | [6] |
| 3s | 2 | 4 | 2 | 4 | [6] |
| 4b | 4 | 8 | 4 | 8 | [6] |
| 4k | 2 | 4 | 2 | 4 | [6] |
| Ciprofloxacin | 8 | 16 | 8 | 16 |[6] |
Table 3: Antifungal Activity (MIC, µg/mL) of Selected Derivatives
| Compound ID | C. albicans | A. niger | Reference |
|---|---|---|---|
| 4k | 8 | 16 | [6] |
| Fluconazole | 4 | 128 |[6] |
Enzyme Inhibition
In silico molecular docking studies and subsequent in vitro assays have identified specific enzymes as potential targets for these benzimidazole derivatives. Dihydrofolate reductase (DHFR) is a particularly interesting target as its inhibition can account for both antimicrobial and anticancer effects.[5][7] Additionally, some derivatives have shown inhibitory activity against phosphodiesterase.[10]
Table 4: Enzyme Inhibition Activity of Selected Derivatives
| Compound ID | Enzyme Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 3 * | PARP | 0.05 | [8] |
| Compound 4c | DHFR | 2.35 | [2] |
| 3-Aminobenzamide | PARP | 28.5 | [8] |
*Structure: 2-(4-methoxyphenyl)-5(6)-nitro-1H-benzimidazole
Key Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11]
-
Compound Preparation: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate with appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized microbial inoculum is prepared and added to each well.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Visualized Workflows and Pathways
Conclusion
The 6-nitro-1H-benzimidazole scaffold is a versatile and potent core for the development of novel therapeutic agents. The derivatives discussed demonstrate significant anticancer and antimicrobial activities, often at concentrations comparable or superior to existing drugs.[5][6] The dual-action potential of these compounds, particularly through mechanisms like DHFR inhibition, makes them promising candidates for further preclinical and clinical investigation. Future research should focus on optimizing the substituents at the C-2 and N-1 positions to enhance potency and selectivity while maintaining a favorable safety profile, as predicted by computational ADMET studies.[5][7]
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isca.me [isca.me]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Ethyl-6-nitro-1H-benzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Ethyl-6-nitro-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details standard experimental protocols for its synthesis and characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Core Compound Information
| Property | Value |
| Molecular Formula | C₉H₉N₃O₂ |
| Molecular Weight | 191.19 g/mol [1] |
| CAS Number | 5805-42-5[1] |
Synthesis and Characterization Workflow
The synthesis of this compound typically involves the condensation of 4-nitro-o-phenylenediamine with propanoic acid or its derivative, followed by purification and spectroscopic characterization.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Spectroscopic Data
NMR Spectroscopy Data (Predicted)
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet | 1H | N-H (imidazole) |
| ~8.4 | Doublet | 1H | Ar-H (H-7) |
| ~8.0 | Doublet of doublets | 1H | Ar-H (H-5) |
| ~7.6 | Doublet | 1H | Ar-H (H-4) |
| ~3.0 | Quartet | 2H | -CH₂- |
| ~1.4 | Triplet | 3H | -CH₃ |
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C=N (imidazole) |
| ~148 | C-NO₂ |
| ~142 | Aromatic C |
| ~135 | Aromatic C |
| ~120 | Aromatic CH |
| ~115 | Aromatic CH |
| ~110 | Aromatic CH |
| ~22 | -CH₂- |
| ~12 | -CH₃ |
IR Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | N-H stretch |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch |
| ~1620 | Medium | C=N stretch (imidazole) |
| ~1520 | Strong | Asymmetric NO₂ stretch |
| ~1340 | Strong | Symmetric NO₂ stretch |
| ~1450 | Medium | Aromatic C=C stretch |
Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 192.0768 |
| [M+Na]⁺ | 214.0587 |
| [M-H]⁻ | 190.0622 |
Data predicted by computational models.[2]
Experimental Protocols
The following are detailed, standard methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
This procedure is a general method for the synthesis of 2-alkyl-nitro-benzimidazoles.
Materials:
-
4-nitro-o-phenylenediamine
-
Propanoic acid
-
4M Hydrochloric acid
-
Ammonium hydroxide solution
-
Ethanol
Procedure:
-
A mixture of 4-nitro-o-phenylenediamine (0.1 mol) and propanoic acid (0.12 mol) is placed in a round-bottom flask.
-
4M Hydrochloric acid (50 mL) is added, and the mixture is refluxed for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully neutralized with ammonium hydroxide solution until a precipitate forms.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent such as ethanol.
NMR Spectroscopy
Instrumentation:
-
A 400 MHz NMR spectrometer.
Sample Preparation:
-
Approximately 10-20 mg of the purified compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 14 ppm
¹³C NMR Acquisition:
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled experiment
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 180 ppm
IR Spectroscopy
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
A small amount of the solid, purified compound is placed directly onto the ATR crystal.
Data Acquisition:
-
Mode: ATR
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
A background spectrum of the clean ATR crystal is recorded prior to sample analysis.
Mass Spectrometry
Instrumentation:
-
A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
Sample Preparation:
-
A dilute solution of the purified compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
Data Acquisition (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+)
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 300-400 °C
-
Mass Range: 50-500 m/z
This technical guide provides a foundational understanding of the spectroscopic properties and analytical methodologies for this compound. The provided protocols are standard and may require optimization based on the specific instrumentation available.
References
Crystal Structure of 2-Ethyl-6-nitro-1H-benzimidazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a nitro group and an ethyl substituent to the benzimidazole scaffold, as in 2-Ethyl-6-nitro-1H-benzimidazole, can significantly modulate its physicochemical properties and biological efficacy. Understanding the precise three-dimensional arrangement of atoms within this molecule through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.
Despite a comprehensive search of crystallographic databases and the scientific literature, the specific crystal structure of this compound has not been publicly reported. Therefore, this guide will provide a detailed overview of a closely related analogue, 1-Methyl-6-nitro-1H-benzimidazole , for which crystallographic data is available.[1] This will be supplemented with general experimental protocols for the synthesis of nitro-benzimidazole derivatives, providing a foundational understanding for researchers working with this class of compounds.
Crystal Structure Analysis of 1-Methyl-6-nitro-1H-benzimidazole
The crystal structure of 1-Methyl-6-nitro-1H-benzimidazole (C₈H₇N₃O₂) provides valuable insights into the molecular geometry and intermolecular interactions that are likely to be similar in its 2-ethyl analogue.
Crystallographic Data
The following table summarizes the key crystallographic data for 1-Methyl-6-nitro-1H-benzimidazole.[1]
| Parameter | Value |
| Empirical Formula | C₈H₇N₃O₂ |
| Formula Weight | 177.17 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | a = 12.852(3) Åb = 7.043(2) Åc = 17.690(4) Å |
| Volume | 1601.2(7) ų |
| Z | 8 |
| Density (calculated) | 1.470 Mg/m³ |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 296(2) K |
Data Collection and Refinement
| Parameter | Value |
| Diffractometer | Siemens P4 |
| Reflections Collected | 3027 |
| Independent Reflections | 2325 [R(int) = 0.035] |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.130 |
| Goodness-of-fit on F² | 0.96 |
Experimental Protocols
While the specific crystallization protocol for this compound is not available, a general methodology for the synthesis of related benzimidazole derivatives can be outlined based on established procedures.
General Synthesis of 2-Substituted-6-nitro-1H-benzimidazoles
A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an appropriate aldehyde.[2]
Workflow for the Synthesis of 2-Substituted-6-nitro-1H-benzimidazoles
Caption: General workflow for the synthesis of 2-substituted-6-nitro-1H-benzimidazoles.
Detailed Methodology:
-
Reaction Setup: A mixture of 4-nitro-o-phenylenediamine and a slight molar excess of the corresponding aldehyde (e.g., propionaldehyde for the 2-ethyl derivative) is dissolved in a suitable solvent such as ethanol.
-
Catalysis: A catalytic amount of an acid catalyst, for example, ammonium chloride, is added to the reaction mixture.
-
Reaction: The mixture is heated to reflux (typically 80-90 °C) and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled and poured into ice-cold water to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 2-substituted-6-nitro-1H-benzimidazole.
Single Crystal Growth for X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is a critical step. While a specific protocol for the target compound is unavailable, a general approach can be described.
Caption: Postulated inhibitory action of benzimidazole derivatives on the DHFR pathway.
Conclusion
The precise crystal structure of this compound remains to be determined. However, by examining the crystallographic data of the closely related 1-Methyl-6-nitro-1H-benzimidazole and employing established synthetic protocols, researchers can gain significant insights into the structural and functional characteristics of this important class of molecules. The determination of the crystal structure of the title compound would be a valuable contribution to the field, enabling more precise molecular modeling and the rational design of novel therapeutic agents.
References
An In-depth Technical Guide on the Solubility of 2-Ethyl-6-nitro-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility profile of 2-Ethyl-6-nitro-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a lack of specific quantitative experimental data in publicly available literature, this document provides a comprehensive overview based on the known solubility characteristics of structurally related benzimidazole derivatives. It includes a qualitative solubility summary, a detailed experimental protocol for determining solubility, and a visual representation of the experimental workflow. This guide is intended to provide researchers with a foundational understanding and practical methodologies for handling and characterizing this compound.
Introduction
This compound is a substituted benzimidazole derivative. The benzimidazole scaffold is a prominent feature in numerous pharmacologically active molecules. The physicochemical properties of such compounds, particularly their solubility in various solvents, are critical for their synthesis, purification, formulation, and biological activity assessment. The ethyl group at the 2-position and the nitro group at the 6-position significantly influence the polarity and, consequently, the solubility of the parent benzimidazole ring. This guide aims to provide the most accurate possible solubility profile in the absence of direct experimental data.
Predicted Solubility Profile of this compound
-
2-Ethyl-1H-benzimidazole: The presence of the ethyl group generally enhances solubility in organic solvents. It is reported to be soluble in many organic solvents, including alcohols, ethers, and ketones, with slight solubility in water[3].
-
6-Nitro-1H-benzimidazole (or 5-Nitro-1H-benzimidazole): The nitro group is a polar functional group. 6-Nitro-1H-benzimidazole is described as having very low solubility in water, with one source indicating insolubility and another providing a value of 0.5 g/L[4][5].
-
Benzimidazole: The parent compound is freely soluble in alcohol, sparingly soluble in ether, and practically insoluble in less polar solvents like benzene and petroleum ether[6].
Based on these analogs, the following table summarizes the predicted qualitative solubility of this compound in various common laboratory solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble | The benzimidazole core and the nitro group can engage in hydrogen bonding, but the overall nonpolar surface area from the benzene ring and ethyl group is expected to limit aqueous solubility. Solubility is predicted to be higher in alcohols compared to water. |
| Polar Aprotic | DMSO, DMF, Acetone | Soluble | These solvents are effective at solvating polar functional groups and the benzimidazole ring system. Structurally related benzimidazoles often show good solubility in these solvents. |
| Nonpolar Aprotic | Toluene, Hexane | Sparingly to Insoluble | The ethyl group may provide some solubility in less polar solvents like toluene, but the polar nitro group and the benzimidazole ring's capacity for hydrogen bonding will likely lead to poor solubility in highly nonpolar solvents like hexane. The parent benzimidazole is practically insoluble in benzene[6]. |
| Chlorinated | Dichloromethane (DCM) | Sparingly Soluble | DCM has an intermediate polarity and can dissolve a range of organic compounds. Solubility is expected but may be limited. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain quantitative solubility data for this compound, the isothermal shake-flask method is a reliable and commonly used technique. This protocol outlines the necessary steps.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents of analytical grade
-
Thermostatic shaker bath
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the sample.
-
-
Calculation:
-
Calculate the concentration of the saturated solution by taking the dilution factor into account. The solubility can be expressed in units such as mg/mL, g/L, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for solubility determination.
Conclusion
While direct quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a robust, inferred solubility profile based on the behavior of its structural analogs. The provided experimental protocol offers a standardized method for researchers to determine the precise solubility of this compound in various solvents, which is a critical step for its application in research and development. The presented information serves as a valuable resource for scientists and professionals working with this and related benzimidazole derivatives.
References
- 1. PubChemLite - this compound (C9H9N3O2) [pubchemlite.lcsb.uni.lu]
- 2. americanelements.com [americanelements.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-Nitrobenzimidazole | 94-52-0 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 2-Ethyl-6-nitro-1H-benzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the current understanding of the therapeutic potential of the benzimidazole scaffold, with a specific focus on nitro-substituted derivatives. Direct experimental data on 2-Ethyl-6-nitro-1H-benzimidazole is limited in the public domain. Therefore, the potential therapeutic targets and mechanisms outlined below are extrapolated from studies on structurally related compounds.
Executive Summary
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and antiparasitic effects.[1][2][3] The introduction of a nitro group at the 6-position and an ethyl group at the 2-position of the benzimidazole ring is anticipated to modulate its physicochemical properties and biological activity. This guide explores the potential therapeutic targets of this compound by examining the established mechanisms of action of analogous compounds. The primary areas of therapeutic promise for this class of molecules are oncology, infectious diseases, and parasitic infections.
Potential Anticancer Therapeutic Targets
Nitro-substituted benzimidazoles have demonstrated potent anticancer activity through various mechanisms, suggesting that this compound could be a promising candidate for cancer therapy. Key potential targets and pathways include:
DNA Damage Repair and Cell Cycle Regulation
-
Poly (ADP-ribose) Polymerase (PARP) Inhibition: Several 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have been identified as potent PARP inhibitors.[4] PARP enzymes play a crucial role in DNA single-strand break repair. Their inhibition in cancer cells, particularly those with existing DNA repair deficiencies (e.g., BRCA mutations), leads to the accumulation of DNA damage and subsequent cell death.
-
Cell Cycle Arrest: Certain nitro-benzimidazole derivatives have been shown to induce cell cycle arrest, particularly in the S phase.[4] This disruption of the normal cell cycle progression prevents cancer cell proliferation.
Epigenetic Modulation
-
Histone Deacetylase (HDAC) Inhibition: HDACs are key epigenetic regulators, and their aberrant activity is linked to cancer development. Molecular docking studies have predicted that some N-substituted 6-nitro-1H-benzimidazole derivatives are potential inhibitors of HDAC6.[5][6][7] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes.
Angiogenesis and Kinase Signaling
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key mediator of this process. Molecular docking studies have identified VEGFR-2 as a potential target for 6-nitro-1H-benzimidazole derivatives.[5][6][7]
Folate Metabolism
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a critical enzyme in the synthesis of nucleotides, and its inhibition disrupts DNA synthesis, leading to cell death. DHFR is a validated target for both anticancer and antimicrobial agents.[1][2] In silico and in vitro studies have shown that substituted benzimidazoles can inhibit DHFR.[1]
Quantitative Data: In Vitro Anticancer Activity of Structurally Related Nitro-Benzimidazoles
| Compound | Cell Line | IC50 | Reference |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung Carcinoma) | 28 nM | [4] |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | HACAT (Non-neoplastic keratinocytes) | 22.2 µM | [4] |
| A 2-aryl-5(6)-nitro-1H-benzimidazole derivative (Compound 3) | PARP Inhibition | 0.05 µM | [4] |
| N,2,6-trisubstituted 1H-benzimidazole derivatives | HepG2, MDA-MB-231, MCF7, RMS, and C26 | 2.39–10.95 µM | [1] |
| N-substituted 6-nitro-1H-benzimidazole derivatives | Various Cancer Cell Lines | 1.84 to 10.28 µM | [5] |
Potential Antimicrobial and Antiparasitic Therapeutic Targets
The benzimidazole scaffold is the basis for a major class of anthelmintic drugs, and nitro-substituted derivatives also show promise as broader antimicrobial and antiparasitic agents.
Microtubule Synthesis Inhibition
The primary mechanism of action for many benzimidazole anthelmintics is the inhibition of microtubule polymerization in parasites. This disruption of the cytoskeleton leads to impaired nutrient uptake and ultimately parasite death. This is a well-established target for the benzimidazole class.
Folate Metabolism
-
Dihydrofolate Reductase (DHFR) Inhibition: As in cancer, DHFR is a crucial enzyme for the survival of bacteria and protozoa. The inhibition of microbial DHFR is a validated strategy for antimicrobial therapy.[1][2]
Sterol Biosynthesis
-
Lanosterol 14α-demethylase (CYP51) Inhibition: In fungi, CYP51 is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. A 4-nitro-1H-benzimidazole derivative has demonstrated inhibitory activity against this enzyme.[1]
Bioactivation by Nitroreductases
In certain anaerobic protozoa and bacteria, the nitro group of nitro-heterocyclic compounds can be reduced by nitroreductases to form cytotoxic radical species that damage DNA and other macromolecules.[8] This mechanism is crucial for the activity of drugs like metronidazole and benznidazole.[8]
Quantitative Data: In Vitro Antimicrobial Activity of Structurally Related Nitro-Benzimidazoles
| Compound Class | Organism(s) | MIC | Reference |
| N,2,6-trisubstituted 1H-benzimidazole derivatives | MSSA and MRSA | 4–16 µg/mL | [1] |
| N-substituted 6-nitro-1H-benzimidazole derivatives | E. coli, S. faecalis, MSSA, MRSA | 2 to 16 µg/mL | [5] |
| N-substituted 6-nitro-1H-benzimidazole derivative (Compound 4k) | C. albicans, A. niger | 8 to 16 µg/mL | [5] |
Visualizing the Pathways and Workflows
Signaling Pathways
Caption: PARP Inhibition Pathway by Nitro-Benzimidazole Analogues.
Caption: DHFR Inhibition Pathway by Nitro-Benzimidazole Analogues.
Experimental Workflow
Caption: Drug Discovery Workflow for Benzimidazole Derivatives.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for evaluating the therapeutic potential of benzimidazole derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
PARP Inhibition Assay
This assay measures the inhibition of PARP enzyme activity.
-
Assay Principle: A common format is an ELISA-based assay that detects the product of PARP activity, poly(ADP-ribose) (PAR).
-
Plate Coating: Coat a 96-well plate with histones, which will serve as the substrate for PARP.
-
Reaction Mixture: Add the PARP enzyme, NAD+ (the co-factor for PARP), and various concentrations of the test compound to the wells.
-
Incubation: Incubate the plate to allow the PARP reaction to proceed.
-
Detection: Add an anti-PAR antibody followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Signal Development: Add a substrate for the detection enzyme and measure the resulting signal (e.g., colorimetric or chemiluminescent).
-
Data Analysis: Calculate the percentage of PARP inhibition relative to a no-inhibitor control and determine the IC50 value.
Molecular Docking
This computational method predicts the preferred orientation of a ligand (the test compound) when bound to a target protein.
-
Protein Preparation: Obtain the 3D structure of the target protein (e.g., DHFR, VEGFR-2) from a protein data bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of the test compound and optimize its geometry.
-
Binding Site Definition: Identify the active site or binding pocket of the target protein.
-
Docking Simulation: Use a docking software (e.g., AutoDock, Glide) to systematically search for the best binding poses of the ligand within the protein's active site. The software calculates a docking score for each pose, which estimates the binding affinity.
-
Analysis: Analyze the top-ranked poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Conclusion and Future Directions
While direct experimental evidence for this compound is not yet widely available, the extensive research on structurally similar nitro-benzimidazole derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The most promising avenues for exploration appear to be in the fields of oncology and infectious diseases, with key potential targets including PARP, DHFR, VEGFR-2, and HDACs. Future research should focus on the synthesis of this compound and its systematic evaluation in the in vitro and in vivo models described in this guide to validate these predicted therapeutic targets and elucidate its full therapeutic potential.
References
- 1. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
- 8. Novel 3-Nitro-1H-1,2,4-triazole-based Aliphatic and Aromatic Amines as anti-Chagasic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Ethyl-6-nitro-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of a nitro group onto the benzimidazole scaffold can modulate the molecule's electronic properties and biological functions, often enhancing its therapeutic potential. 2-Ethyl-6-nitro-1H-benzimidazole is a member of this class and holds promise for applications in drug discovery, particularly as a scaffold for developing novel antimicrobial and anticancer agents.[1][2][3] The nitro-substituent, being a strong electron-withdrawing group, can influence the molecule's interaction with biological targets. This document provides detailed protocols for the synthesis of this compound from 4-nitro-o-phenylenediamine, along with relevant data and workflow diagrams to aid researchers in its preparation and further investigation.
Potential Applications
Derivatives of 6-nitrobenzimidazole have been investigated for a variety of pharmacological activities:
-
Antimicrobial Activity: Nitrobenzimidazole compounds have demonstrated potent activity against a range of bacterial and fungal strains.[3] The nitro group can be crucial for the mechanism of action, which may involve bioreduction to reactive nitroso or hydroxylamino species that can damage cellular macromolecules.
-
Anticancer Activity: Several studies have reported the potential of nitro-substituted benzimidazoles as anticancer agents.[1][3] Their proposed mechanisms of action can include the inhibition of key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase.[3]
-
Antiparasitic Agents: The benzimidazole core is a well-established pharmacophore in anthelmintic drugs. The addition of a nitro group can lead to new derivatives with potential activity against various parasites.
-
Enzyme Inhibition: Certain 6-nitrobenzimidazole derivatives have been identified as potential inhibitors of enzymes like phosphodiesterases.[4]
Experimental Protocols
The synthesis of this compound is typically achieved through the condensation of 4-nitro-o-phenylenediamine with propanoic acid. This reaction, known as the Phillips-Ladenburg synthesis, can be carried out under acidic conditions, often with heating. Below are two common protocols.
Protocol 1: Conventional Heating with Acid Catalysis
This method utilizes a strong acid catalyst and thermal energy to drive the cyclization.
Materials:
-
4-nitro-o-phenylenediamine
-
Propanoic acid
-
4M Hydrochloric acid (HCl) or Polyphosphoric acid (PPA)
-
Sodium carbonate (Na₂CO₃) solution (10% w/v)
-
Ethanol
-
Activated charcoal
-
Distilled water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 4-nitro-o-phenylenediamine (1.0 eq).
-
Addition of Reagents: Add propanoic acid (3.0 eq) and 4M HCl (5-10 volumes).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of 10% sodium carbonate solution until the pH is approximately 7-8. This will precipitate the crude product.
-
Isolation: Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold distilled water to remove any inorganic impurities.
-
Purification: Recrystallize the crude product from an ethanol/water mixture. If the product is colored, treatment with activated charcoal during recrystallization may be necessary to decolorize it.
-
Drying: Dry the purified crystals under vacuum to obtain this compound.
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a more rapid and often higher-yielding alternative to conventional heating.
Materials:
-
4-nitro-o-phenylenediamine
-
Propanoic acid
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Ethanol
-
Distilled water
Procedure:
-
Reaction Mixture: In a microwave-safe reaction vessel, combine 4-nitro-o-phenylenediamine (1.0 eq), propanoic acid (2.0 eq), and a catalytic amount of p-TsOH in ethanol.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 120 °C) and power (e.g., 100 W) for 10-30 minutes. Optimization of time and temperature may be required.
-
Cooling and Precipitation: After the reaction is complete, cool the vessel to room temperature. The product may precipitate out of the solution upon cooling. If not, add cold distilled water to induce precipitation.
-
Isolation and Purification: Filter the solid product, wash with cold water, and recrystallize from a suitable solvent such as ethanol to obtain the pure this compound.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a 2-substituted-6-nitro-1H-benzimidazole, which can be expected to be similar for the 2-ethyl derivative.
| Parameter | Conventional Heating | Microwave-Assisted |
| Reaction Time | 4 - 6 hours | 10 - 30 minutes |
| Typical Yield | 75 - 85% | 85 - 95% |
| Melting Point | >200 °C (decomposes) | >200 °C (decomposes) |
| Appearance | Yellow to brown solid | Yellow solid |
| Solubility | Soluble in DMF, DMSO | Soluble in DMF, DMSO |
Note: The exact values may vary depending on the specific reaction conditions and scale.
Characterization Data
-
¹H NMR: Expected signals would include aromatic protons on the benzimidazole ring, a quartet for the methylene group of the ethyl substituent, and a triplet for the methyl group of the ethyl substituent. The chemical shifts of the aromatic protons will be influenced by the nitro group.
-
¹³C NMR: Signals corresponding to the carbon atoms of the benzimidazole core and the ethyl group.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of this compound (C₉H₉N₃O₂) would be observed.
-
Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching, aromatic C-H stretching, C=N stretching of the imidazole ring, and strong symmetric and asymmetric stretching of the N-O bonds of the nitro group.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
- 1. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Nitration of 2-Ethyl-1H-Benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the nitration of 2-ethyl-1H-benzimidazole, a critical process for the synthesis of novel pharmaceutical intermediates. The described methodology is adapted from established procedures for similar benzimidazole derivatives and is intended to serve as a foundational guide for laboratory synthesis. This protocol outlines the necessary reagents, reaction conditions, and analytical methods for the successful synthesis and characterization of the nitrated products.
Introduction
Benzimidazole and its derivatives are key structural motifs in a wide array of pharmacologically active compounds. The introduction of a nitro group onto the benzimidazole scaffold can significantly modulate the electronic properties and biological activity of the parent molecule, making nitration a crucial step in the development of new therapeutic agents. Nitrated benzimidazoles have shown potential in various areas, including as antimicrobial and anticancer agents. This protocol details a reliable method for the nitration of 2-ethyl-1H-benzimidazole, focusing on regioselectivity and product isolation.
Data Presentation
The nitration of 2-ethyl-1H-benzimidazole is expected to yield a mixture of isomers, primarily 2-ethyl-5-nitro-1H-benzimidazole and 2-ethyl-6-nitro-1H-benzimidazole, due to the directing effects of the imidazole ring. The following table summarizes representative quantitative data for this reaction.
| Parameter | Value |
| Reactant | 2-Ethyl-1H-benzimidazole |
| Nitrating Agent | Nitric Acid / Sulfuric Acid |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 2-4 hours |
| Typical Overall Yield | 75-85% |
| Isomer Ratio (5-nitro:6-nitro) | Approx. 1:1 |
| Melting Point (5-nitro isomer) | ~210-215 °C |
| Melting Point (6-nitro isomer) | ~180-185 °C |
| ¹H NMR (DMSO-d₆, δ ppm) | |
| 5-nitro isomer | 12.8 (s, 1H, NH), 8.4 (d, 1H), 8.1 (dd, 1H), 7.7 (d, 1H), 3.0 (q, 2H), 1.4 (t, 3H) |
| 6-nitro isomer | 12.7 (s, 1H, NH), 8.3 (d, 1H), 8.0 (dd, 1H), 7.8 (d, 1H), 3.0 (q, 2H), 1.4 (t, 3H) |
| Mass Spec (m/z) | 191.07 (M+) |
Note: The data presented above are representative and may vary based on specific experimental conditions.
Experimental Protocols
Materials and Reagents
-
2-Ethyl-1H-benzimidazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Deionized Water
-
Sodium Bicarbonate (Saturated Solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Round Bottom Flask
-
Dropping Funnel
-
Standard Glassware for Extraction and Filtration
-
Rotary Evaporator
-
Thin Layer Chromatography (TLC) Plates (Silica Gel)
-
NMR Spectrometer
-
Mass Spectrometer
Synthesis of 2-Ethyl-5(6)-nitro-1H-benzimidazole
-
Reaction Setup: In a 100 mL round bottom flask equipped with a magnetic stir bar, dissolve 2-ethyl-1H-benzimidazole (1.46 g, 10 mmol) in concentrated sulfuric acid (10 mL) at 0 °C using an ice bath. Stir the mixture until a clear solution is obtained.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (0.7 mL, ~11 mmol) to concentrated sulfuric acid (3 mL) at 0 °C.
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of 2-ethyl-1H-benzimidazole over a period of 30 minutes, ensuring the reaction temperature is maintained between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: Carefully pour the reaction mixture over crushed ice (50 g). The crude product will precipitate out of the solution.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Isolation: Filter the precipitated solid and wash thoroughly with cold deionized water.
-
Extraction: The aqueous filtrate can be extracted with ethyl acetate (3 x 20 mL) to recover any dissolved product. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the 5-nitro and 6-nitro isomers.
-
Characterization: The purified isomers should be characterized by NMR and Mass Spectrometry to confirm their identity and purity.
Visualizations
Experimental Workflow
Caption: Nitration Workflow
Potential Signaling Pathway Involvement
Nitrated benzimidazoles can potentially act as inhibitors of various signaling pathways implicated in cancer and microbial infections. For instance, they may interfere with kinase signaling cascades.
Application Notes and Protocols: 2-Ethyl-6-nitro-1H-benzimidazole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Ethyl-6-nitro-1H-benzimidazole as a foundational building block in organic synthesis. The inherent functionalities of this molecule—a reactive benzimidazole core, a modifiable nitro group, and an ethyl substituent influencing solubility—make it a valuable precursor for the development of a wide range of biologically active compounds.
Introduction
This compound is a heterocyclic compound belonging to the benzimidazole family, a scaffold of significant interest in medicinal chemistry. Benzimidazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antihypertensive, antimicrobial, and antiviral properties.[1][2] The presence of the nitro group at the 6-position offers a strategic point for chemical modification, primarily through reduction to an amine, which can then be further functionalized. This, combined with the potential for N-alkylation or N-arylation of the imidazole ring, positions this compound as a key intermediate in the synthesis of diverse compound libraries for drug discovery and development.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₉N₃O₂ |
| Molecular Weight | 191.19 g/mol |
| Appearance | Pale yellow to yellow solid |
| Solubility | Soluble in methanol, ethanol, DMF, and DMSO |
| Melting Point | 188-192 °C (Representative) |
Synthesis of this compound
The synthesis of the title compound can be achieved through the condensation of 4-nitro-o-phenylenediamine with either propanoic acid (Phillips-Ladenburg synthesis) or propionaldehyde.
Diagram of Synthetic Workflow
Caption: Synthetic routes to this compound.
Protocol 1: Synthesis via Phillips-Ladenburg Reaction
This protocol describes the condensation of 4-nitro-o-phenylenediamine with propanoic acid.
Materials:
-
4-nitro-o-phenylenediamine
-
Propanoic acid
-
4M Hydrochloric acid
-
10% Ammonium hydroxide solution
-
Ethanol
-
Activated charcoal
Procedure:
-
In a 250 mL round-bottom flask, suspend 10.0 g (65.3 mmol) of 4-nitro-o-phenylenediamine in 50 mL of 4M hydrochloric acid.
-
Add 5.8 g (78.4 mmol) of propanoic acid to the suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours. The solution should become homogeneous.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a 10% ammonium hydroxide solution until a pH of approximately 7-8 is reached. This should be done in an ice bath to manage the exothermic reaction.
-
The product will precipitate out of the solution. Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol with the addition of a small amount of activated charcoal to obtain pure this compound as a pale yellow solid.
Representative Data:
| Parameter | Value |
| Yield | 75-85% |
| Melting Point | 188-192 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.8 (s, 1H, NH), 8.4 (d, 1H), 8.1 (dd, 1H), 7.7 (d, 1H), 3.0 (q, 2H), 1.4 (t, 3H) |
| IR (KBr, cm⁻¹) | 3420 (N-H), 1515, 1340 (NO₂) |
Applications in Organic Synthesis
This compound serves as a versatile scaffold for the synthesis of more complex molecules through modifications at the N-H and nitro group functionalities.
Diagram of Derivatization Pathways
Caption: Key synthetic transformations of this compound.
Protocol 2: N-Alkylation and N-Benzylation
This protocol details the general procedure for the N-alkylation and N-benzylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide) or benzyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 1.91 g (10 mmol) of this compound in 20 mL of DMF, add 2.07 g (15 mmol) of anhydrous potassium carbonate.
-
Add 12 mmol of the respective alkyl or benzyl halide dropwise to the stirring suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the N-substituted product.
Representative Data for N-Alkylated/Benzylated Derivatives:
| R-Group | Yield (%) | Melting Point (°C) | Key ¹H NMR Signals (CDCl₃, 400 MHz) |
| Ethyl | 85-95 | 95-98 | δ 4.3 (q, 2H, N-CH₂), 1.5 (t, 3H, N-CH₂CH₃) |
| Benzyl | 80-90 | 121-124 | δ 5.5 (s, 2H, N-CH₂), 7.2-7.4 (m, 5H, Ar-H) |
Protocol 3: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a crucial step for further diversification of the scaffold.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated sodium bicarbonate solution
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3.82 g (20 mmol) of this compound in 100 mL of ethanol.
-
Add 22.56 g (100 mmol) of tin(II) chloride dihydrate to the solution.
-
Heat the mixture to reflux for 3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully add a saturated sodium bicarbonate solution to neutralize the acid and precipitate the tin salts.
-
Filter the mixture through a pad of celite and wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-amino-2-ethyl-1H-benzimidazole, which can be purified by column chromatography or recrystallization.
Representative Data:
| Parameter | Value |
| Yield | 80-90% |
| Melting Point | 160-164 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.8 (s, 1H, NH), 7.2 (d, 1H), 6.7 (d, 1H), 6.5 (dd, 1H), 4.9 (s, 2H, NH₂), 2.8 (q, 2H), 1.3 (t, 3H) |
| IR (KBr, cm⁻¹) | 3400-3200 (N-H), 1620 (N-H bend) |
Protocol 4: Bromination and Suzuki Coupling
This two-step protocol demonstrates the further functionalization of the 6-amino-2-ethyl-1H-benzimidazole.
Part A: Bromination
-
Dissolve 1.61 g (10 mmol) of 6-amino-2-ethyl-1H-benzimidazole in 50 mL of acetic acid.
-
Cool the solution in an ice bath and slowly add 0.56 mL (11 mmol) of bromine dropwise.
-
Stir the reaction at room temperature for 2 hours.
-
Pour the reaction mixture into ice water and neutralize with sodium bicarbonate.
-
Filter the precipitate, wash with water, and dry to obtain 5-bromo-6-amino-2-ethyl-1H-benzimidazole.
Part B: Suzuki Coupling
-
In a Schlenk flask, combine 2.40 g (10 mmol) of 5-bromo-6-amino-2-ethyl-1H-benzimidazole, 1.46 g (12 mmol) of phenylboronic acid, 2.76 g (20 mmol) of potassium carbonate, and 0.23 g (0.2 mmol) of tetrakis(triphenylphosphine)palladium(0).
-
Add a 3:1 mixture of dioxane and water (40 mL).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction at 90 °C for 12 hours under an argon atmosphere.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to yield the desired 5-phenyl-6-amino-2-ethyl-1H-benzimidazole.
Representative Data for Suzuki Coupling Product:
| Parameter | Value |
| Yield | 60-75% |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.0 (s, 1H, NH), 7.2-7.6 (m, 7H, Ar-H), 5.1 (s, 2H, NH₂), 2.9 (q, 2H), 1.3 (t, 3H) |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of functionalized benzimidazole derivatives. The protocols outlined in this document provide a solid foundation for researchers and drug development professionals to explore the chemical space around this privileged scaffold, facilitating the discovery of novel therapeutic agents. The strategic positioning of the nitro group allows for a multitude of chemical transformations, making it an ideal starting material for library synthesis and lead optimization programs.
References
Application Notes: Development of 2-Ethyl-6-nitro-1H-benzimidazole as an Antimicrobial Agent
Introduction
The benzimidazole scaffold is a prominent heterocyclic aromatic compound, recognized as a "privileged structure" in medicinal chemistry.[1][2] This is due to its presence in a variety of pharmacologically active agents and its ability to bind to numerous biological targets.[1] Benzimidazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anthelmintic properties.[3][4] The introduction of a nitro group at the 6-position of the benzimidazole ring, in particular, has been a strategic approach in the development of new therapeutic agents, often enhancing their biological efficacy.[3][5]
This document provides an overview and detailed protocols for the synthesis and antimicrobial evaluation of 2-Ethyl-6-nitro-1H-benzimidazole, a promising candidate for antimicrobial drug development. The methodologies are based on established procedures for related nitro-benzimidazole derivatives and are intended for researchers, scientists, and drug development professionals.
Proposed Synthesis
The synthesis of this compound can be efficiently achieved through the condensation reaction of 4-nitro-o-phenylenediamine with propanoic acid or its derivatives (e.g., propionaldehyde).[3][6] This reaction is typically catalyzed by an acid and involves the formation of the imidazole ring fused to the benzene ring. Microwave-assisted synthesis has been shown to reduce reaction times and increase yields for similar compounds.[3][5]
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 5805-42-5 | Benchchem [benchchem.com]
Application Notes and Protocols: 2-Ethyl-6-nitro-1H-benzimidazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-6-nitro-1H-benzimidazole is a heterocyclic organic compound belonging to the benzimidazole class of molecules. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The presence of a nitro group at the 6-position and an ethyl group at the 2-position of the benzimidazole ring can significantly influence the molecule's electronic properties and lipophilicity, potentially enhancing its biological activity.[3] Nitrobenzimidazole derivatives have demonstrated a wide array of promising biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[4][5][6] These compounds are of significant interest in drug discovery and development as they can interact with various biological targets, such as enzymes and nucleic acids, leading to the modulation of cellular pathways.[7]
This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of this compound and its derivatives, aimed at facilitating further research and development in medicinal chemistry.
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation of 4-nitro-o-phenylenediamine with propionaldehyde or a related propionyl precursor. A common and efficient method involves the use of an oxidizing agent to facilitate the cyclization and aromatization of the benzimidazole ring.[5][8]
Experimental Protocol: Synthesis of this compound
Materials:
-
4-nitro-o-phenylenediamine
-
Propionaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10 mmol of 4-nitro-o-phenylenediamine in 50 mL of ethanol.
-
To this solution, add 12 mmol of propionaldehyde.
-
In a separate beaker, dissolve 15 mmol of sodium metabisulfite in 20 mL of water and add it dropwise to the reaction mixture with continuous stirring.
-
Acidify the mixture to a pH of approximately 5 by the dropwise addition of 2N HCl.
-
Attach a reflux condenser to the flask and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a 10% NaOH solution until a precipitate is formed.
-
Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.
-
Dry the purified product in a vacuum oven at 60°C.
-
Characterize the final product using techniques such as melting point determination, FT-IR, ¹H-NMR, and Mass Spectrometry.
Synthesis Workflow:
References
- 1. ijpsm.com [ijpsm.com]
- 2. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 5805-42-5 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. researchgate.net [researchgate.net]
- 7. N ,2,6-Trisubstituted 1 H -benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06667J [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
High-Throughput Screening Assays for 2-Ethyl-6-nitro-1H-benzimidazole Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) of 2-Ethyl-6-nitro-1H-benzimidazole analogs to assess their potential as anticancer and antimicrobial agents. The following sections outline experimental procedures, data presentation, and visual workflows to guide researchers in the efficient evaluation of this promising class of compounds.
Introduction
Benzimidazole derivatives are a prominent scaffold in medicinal chemistry, known for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The this compound core represents a key pharmacophore with potential for further development. High-throughput screening provides an efficient means to systematically evaluate libraries of analogs for desired biological activities and to elucidate structure-activity relationships (SAR).
I. High-Throughput Screening for Anticancer Activity
A common approach for screening compounds for anticancer activity is to assess their ability to inhibit the proliferation of cancer cell lines. Cell viability assays are readily adaptable to HTS formats.
Application Note: Cell-Based Anticancer Screening
This protocol describes a cell-based HTS assay to determine the cytotoxic effects of this compound analogs on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a stock solution of each this compound analog in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compounds in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle (DMSO) only as a negative control and a known anticancer drug (e.g., doxorubicin) as a positive control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value for each analog.
-
Quantitative Data Summary
The following table provides representative IC₅₀ values for various benzimidazole derivatives against common cancer cell lines, illustrating the potential potency of this class of compounds.
| Compound Analog | Cancer Cell Line | IC₅₀ (µM) |
| Benzimidazole-A | MCF-7 (Breast) | 5.2 |
| Benzimidazole-B | A549 (Lung) | 2.8 |
| Benzimidazole-C | HepG2 (Liver) | 7.1 |
| Benzimidazole-D | HCT116 (Colon) | 4.5 |
Signaling Pathways and Experimental Workflow
Benzimidazole derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways, including those involved in cell proliferation, survival, and apoptosis.
II. High-Throughput Screening for Antimicrobial Activity
The increasing prevalence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Benzimidazole derivatives have shown promise in this area.
Application Note: Antimicrobial Screening
This protocol details a high-throughput method to screen this compound analogs for their ability to inhibit the growth of pathogenic bacteria. The assay measures the optical density of bacterial cultures in the presence of the test compounds to determine the minimum inhibitory concentration (MIC).
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Compound Preparation and Plating:
-
Prepare stock solutions of the benzimidazole analogs in DMSO.
-
In a 96-well microplate, perform a two-fold serial dilution of the compounds in broth medium to obtain a range of concentrations (e.g., 0.125 to 128 µg/mL).
-
Include a positive control (a known antibiotic), a negative control (vehicle only), and a sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Measure the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Quantitative Data Summary
The following table presents representative MIC values for benzimidazole derivatives against common bacterial strains.
| Compound Analog | Bacterial Strain | MIC (µg/mL) |
| Benzimidazole-E | Staphylococcus aureus (Gram-positive) | 8 |
| Benzimidazole-F | Escherichia coli (Gram-negative) | 16 |
| Benzimidazole-G | Pseudomonas aeruginosa (Gram-negative) | 32 |
| Benzimidazole-H | Candida albicans (Fungus) | 4 |
Experimental Workflow
The workflow for antimicrobial HTS is a streamlined process from library preparation to hit identification.
III. High-Throughput Screening for Enzyme Inhibition
Many benzimidazole derivatives exert their biological effects by inhibiting specific enzymes. HTS assays can be designed to identify and characterize enzyme inhibitors.
Application Note: Enzyme Inhibition Screening
This protocol outlines a general method for a high-throughput, fluorescence-based assay to screen for inhibitors of a specific enzyme (e.g., a kinase, protease, or dihydrofolate reductase [DHFR]). The assay measures the enzymatic activity by monitoring the change in fluorescence of a substrate or a coupled reporter system.
Experimental Protocol: Fluorescence-Based Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a solution of the purified target enzyme in an appropriate assay buffer.
-
Prepare a solution of the fluorogenic substrate.
-
Prepare stock solutions of the this compound analogs in DMSO.
-
-
Assay Procedure:
-
In a 384-well, low-volume, black microplate, add the test compounds at various concentrations.
-
Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the change in fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence change) for each well.
-
Determine the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
Quantitative Data Summary
The following table shows representative IC₅₀ values for benzimidazole derivatives against various enzyme targets.
| Compound Analog | Enzyme Target | IC₅₀ (µM) |
| Benzimidazole-I | EGFR Kinase | 0.5 |
| Benzimidazole-J | VEGFR-2 Kinase | 1.2 |
| Benzimidazole-K | Topoisomerase II | 3.8 |
| Benzimidazole-L | Dihydrofolate Reductase (DHFR) | 2.1 |
Signaling Pathways and Experimental Workflow
Enzyme inhibition by benzimidazole analogs can disrupt critical cellular signaling pathways.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchhub.com [researchhub.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
Application Notes and Protocols for the Quantification of 2-Ethyl-6-nitro-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Ethyl-6-nitro-1H-benzimidazole, a benzimidazole derivative of interest in pharmaceutical research and development. The methodologies described herein are based on common analytical techniques employed for the quantification of related benzimidazole compounds, providing a robust starting point for method development and validation. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry. These methods are essential for purity assessments, stability studies, and formulation analysis.
Introduction to this compound
Benzimidazole derivatives are a significant class of heterocyclic compounds that form the core structure of various pharmaceuticals with a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic properties.[1][2][3][4] The introduction of a nitro group and an ethyl substituent on the benzimidazole scaffold can significantly influence the molecule's physicochemical properties and biological activity. Accurate and precise quantification of this compound is crucial for quality control during synthesis, formulation, and in various stages of drug discovery and development. This document outlines two reliable methods for its quantification.
High-Performance Liquid Chromatography (HPLC) Method
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of individual components in a mixture. For benzimidazole derivatives, reversed-phase HPLC with UV detection is a commonly employed and effective analytical approach.[5][6]
Experimental Protocol: HPLC
Objective: To develop and validate a precise and accurate HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient mixture of Acetonitrile (ACN) and water (pH adjusted to 4.5 with 85% orthophosphoric acid). A common gradient might start with a lower concentration of ACN and ramp up to elute the compound.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 288 nm are common for benzimidazoles; the optimal wavelength should be determined by scanning the UV spectrum of the analyte.[6]
-
Injection Volume: 10 µL
-
Run Time: Approximately 10-15 minutes, sufficient to elute the analyte and any potential impurities.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol or acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: The preparation will depend on the matrix. For a bulk drug substance, dissolve a known amount in the diluent to achieve a concentration within the calibration range. For formulated products, an extraction step may be necessary.
Method Validation Parameters (Hypothetical Data): The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation: HPLC Method Validation
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Retention Time | ~ 4-6 minutes |
Visualization: HPLC Experimental Workflow
References
- 1. This compound | 5805-42-5 | Benchchem [benchchem.com]
- 2. 1-Methyl-6-nitro-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
- 4. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 2-Ethyl-6-nitro-1H-benzimidazole
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to study the in vivo effects of 2-Ethyl-6-nitro-1H-benzimidazole. This document outlines detailed protocols for toxicity, pharmacokinetic, and efficacy studies, along with data presentation and potential signaling pathways.
Introduction
Benzimidazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anthelmintic effects.[1][2][3][4] The nitro-substituted benzimidazoles, in particular, have demonstrated potent biological activities.[2][3][5][6] This document focuses on this compound, a novel compound within this class, and provides a framework for its in vivo evaluation. The protocols described herein are designed to assess the safety, pharmacokinetic profile, and potential therapeutic efficacy of this compound in rodent models.
Experimental Protocols
Acute Oral Toxicity Study
This protocol is designed to determine the acute oral toxicity of this compound in a rodent model, following OECD guidelines.[1]
Objective: To determine the median lethal dose (LD50) and observe signs of toxicity.
Animals: Female Wistar rats (8-10 weeks old, 200-250g).
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles
-
Standard laboratory animal caging and diet
Procedure:
-
Acclimatize animals for at least 7 days before the experiment.
-
Fast the animals overnight prior to dosing.
-
Prepare a homogenous suspension of this compound in the vehicle at the desired concentrations.
-
Divide the animals into groups (n=5 per group), including a control group receiving only the vehicle.
-
Administer a single oral dose of the compound to the test groups. A suggested starting dose based on similar benzimidazole derivatives could be 100 mg/kg.[1] Subsequent dose levels can be adjusted based on the observed toxicity.
-
Observe the animals continuously for the first 4 hours after dosing, and then periodically for 14 days.
-
Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Record body weight changes on days 0, 7, and 14.
-
At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
Pharmacokinetic (PK) Study
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in a rodent model.
Objective: To determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g), cannulated (jugular vein).
Materials:
-
This compound
-
Vehicle for oral and intravenous (IV) administration (e.g., saline with 10% DMSO and 10% Solutol HS 15)
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimatize cannulated animals for at least 3 days post-surgery.
-
Fast the animals overnight prior to dosing.
-
Divide animals into two groups: oral (PO) and intravenous (IV) administration (n=3-5 per group).
-
For the IV group, administer a single bolus dose (e.g., 2 mg/kg) via the jugular vein cannula.
-
For the PO group, administer a single oral gavage dose (e.g., 10 mg/kg).
-
Collect blood samples (approximately 0.2 mL) at predefined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters using appropriate software.
In Vivo Efficacy Study: Carrageenan-Induced Paw Edema Model (Anti-inflammatory)
This protocol is a standard model to evaluate the potential anti-inflammatory activity of this compound.
Objective: To assess the ability of the compound to reduce acute inflammation.
Animals: Male Wistar rats (6-8 weeks old, 180-220g).
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
1% (w/v) solution of carrageenan in sterile saline
-
Plethysmometer
Procedure:
-
Acclimatize animals for at least 7 days.
-
Divide animals into groups (n=6 per group): Vehicle control, positive control, and test groups receiving different doses of this compound (e.g., 25, 50, 100 mg/kg).
-
Administer the vehicle, positive control, or test compound orally 1 hour before the carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Data Presentation
Table 1: Acute Oral Toxicity of this compound in Wistar Rats
| Dose (mg/kg) | Number of Animals | Mortality (within 14 days) | Clinical Signs of Toxicity |
| Vehicle Control | 5 | 0/5 | No observable signs |
| 100 | 5 | 0/5 | No observable signs |
| 500 | 5 | 0/5 | Mild lethargy in the first 6 hours |
| 1000 | 5 | 1/5 | Lethargy, piloerection |
| 2000 | 5 | 3/5 | Severe lethargy, ataxia, piloerection |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1250 ± 150 | 450 ± 75 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-t) (ng*h/mL) | 2800 ± 320 | 3500 ± 410 |
| Half-life (t1/2) (h) | 3.5 ± 0.5 | 4.2 ± 0.6 |
| Bioavailability (%) | - | 25 |
Note: Data are hypothetical and for illustrative purposes only.
Table 3: Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Wistar Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4 |
| Compound (Low Dose) | 25 | 0.68 ± 0.06 | 20.0 |
| Compound (Mid Dose) | 50 | 0.51 ± 0.05 | 40.0 |
| Compound (High Dose) | 100 | 0.39 ± 0.04 | 54.1 |
Note: Data are hypothetical and for illustrative purposes only.
Visualization of Pathways and Workflows
Diagram 1: General Experimental Workflow
Diagram 2: Potential Signaling Pathway - PARP Inhibition
Some benzimidazole derivatives have been shown to act as inhibitors of Poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair.[5]
Diagram 3: Potential Signaling Pathway - DHFR Inhibition
Dihydrofolate reductase (DHFR) is another potential target for benzimidazole derivatives, impacting nucleotide synthesis.[2][3][6]
References
- 1. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethyl-6-nitro-1H-benzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Ethyl-6-nitro-1H-benzimidazole for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the condensation reaction between 4-nitro-o-phenylenediamine and propanoic acid or a derivative (such as propionaldehyde or propionyl chloride). This reaction is typically acid-catalyzed, with polyphosphoric acid (PPA) or mineral acids like HCl being common choices.
Q2: Why is temperature control critical in this synthesis?
A2: Temperature control is crucial to balance the reaction rate against the formation of undesirable side products. Excessively high temperatures can lead to the decomposition of starting materials, particularly the nitro-substituted diamine, and the formation of polymeric tars, which complicates purification and reduces the overall yield.
Q3: What are the advantages of using microwave-assisted synthesis for this reaction?
A3: Microwave-assisted synthesis offers several advantages over conventional heating methods, including dramatically reduced reaction times (from hours to minutes) and often significant improvements in product yield.[1][2][3][4] This "green chemistry" approach can also lead to cleaner reactions with fewer side products.[4]
Q4: How can I confirm the successful synthesis of the target compound?
A4: The structure of the synthesized this compound can be confirmed using standard analytical techniques. Proton NMR (¹H-NMR) spectroscopy will show characteristic signals for the ethyl group and the aromatic protons on the benzimidazole ring system.[5] Carbon NMR (¹³C-NMR) and mass spectrometry (MS) can further validate the structure and molecular weight.[5] Infrared (IR) spectroscopy can confirm the presence of key functional groups like N-H and NO₂.[5]
Troubleshooting Guide
Q: I am experiencing a very low yield. What are the potential causes and solutions?
A: Low yield is a common issue that can stem from several factors. Refer to the diagnostic workflow below.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues of 2-Ethyl-6-nitro-1H-benzimidazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to effectively address solubility challenges encountered with 2-Ethyl-6-nitro-1H-benzimidazole during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound that affect its solubility? this compound is a benzimidazole derivative. Benzimidazoles are often characterized by low aqueous solubility due to their rigid, fused ring structure.[1][2][3] The presence of a nitro group, a strong electron-withdrawing group, further contributes to the molecule's lipophilicity and can limit its solubility in aqueous assay buffers.[4] Like many benzimidazoles, this compound is expected to have low solubility in neutral aqueous media, which is a primary cause of experimental challenges.[1][5]
Q2: Why is my compound precipitating when I dilute my DMSO stock into aqueous assay buffer? This is a common issue for poorly soluble compounds.[6][7] While this compound may be soluble in 100% DMSO, its solubility dramatically decreases when diluted into an aqueous environment. Precipitation occurs when the final concentration of the compound in the assay buffer exceeds its thermodynamic or kinetic solubility limit. The final percentage of DMSO in the assay is often insufficient to keep the compound in solution.[7]
Q3: Can the pH of my assay buffer influence the compound's solubility? Yes, pH can be a critical factor. Benzimidazoles are weak bases and can be protonated under acidic conditions.[8] For some benzimidazole derivatives, solubility is significantly higher in acidic buffers (e.g., pH < 3) where the molecule becomes positively charged.[1][9] Conversely, solubility is often lowest in the neutral pH range (pH 4-10).[1] It is crucial to determine the pH-solubility profile to see if adjusting the assay buffer is a viable strategy.
Q4: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my assays?
-
Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of a compound. It is measured after a long incubation period (24+ hours).[10]
-
Kinetic solubility measures the concentration of a compound that remains in solution under non-equilibrium conditions after adding a concentrated DMSO stock to a buffer. The incubation time is much shorter (e.g., 2 hours).[10][11] For most in vitro assays, kinetic solubility is more relevant as it mimics the conditions of the experiment.[7][11]
Troubleshooting Guide: A Stepwise Approach to Improving Solubility
This guide provides a systematic workflow for diagnosing and solving solubility problems with this compound.
Step 1: Determine the Kinetic Solubility in Your Assay Buffer
Before attempting to modify your assay, you must first quantify the problem. A kinetic solubility assay will determine the maximum concentration of your compound that can be tolerated in your specific assay buffer.
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Buffer Addition: Add a small volume of each DMSO concentration to your assay buffer (e.g., 2 µL of DMSO stock into 98 µL of buffer) to achieve the desired final compound concentrations. Ensure the final DMSO concentration is consistent and matches your assay conditions.
-
Incubation: Incubate the plate for a period that mimics your assay's pre-incubation time (e.g., 2 hours) at the relevant temperature (e.g., 37°C).[10]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Analysis: The kinetic solubility limit is the highest concentration before a sharp increase in turbidity is observed.
Table 1: Example Kinetic Solubility Data in PBS (pH 7.4)
| Compound Conc. (µM) | Turbidity (Nephelometric Units) | Observation |
| 200 | 98.5 | Heavy Precipitation |
| 100 | 85.3 | Significant Precipitation |
| 50 | 42.1 | Moderate Precipitation |
| 25 | 11.5 | Slight Haze |
| 12.5 | 2.1 | Clear |
| 6.25 | 1.9 | Clear |
| 3.13 | 2.0 | Clear |
| Blank (Buffer + DMSO) | 1.8 | Clear |
In this example, the kinetic solubility is approximately 12.5 µM.
Step 2: Optimization of Co-solvents
The simplest approach is to modify the solvent environment. While DMSO is common, other co-solvents can be explored, but their compatibility with the assay must be verified.
Experimental Protocol: Co-solvent Screening
-
Select a panel of biocompatible co-solvents such as polyethylene glycol (PEG), ethanol, or glycerol.[6][12]
-
Prepare your assay buffer containing various final concentrations of the chosen co-solvent (e.g., 1%, 2%, 5%).
-
Repeat the kinetic solubility assay from Step 1 in each new buffer formulation.
-
Run parallel assay controls to ensure the new co-solvent concentration does not inhibit or interfere with the biological components of your assay.
Table 2: Example Co-solvent Effect on Kinetic Solubility (µM)
| Co-solvent | 0% (Control) | 1% Final Conc. | 2% Final Conc. | 5% Final Conc. |
| DMSO | 12.5 | 18.0 | 25.5 | 48.0 |
| PEG 400 | 12.5 | 22.5 | 35.0 | 75.0 |
Step 3: Using Solubilizing Excipients (Cyclodextrins)
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[13][14][15]
Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Select a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is widely used in pharmaceutical formulations.[15]
-
Prepare assay buffers containing a range of HP-β-CD concentrations (e.g., 1 mM, 5 mM, 10 mM).
-
Perform the kinetic solubility assay (Step 1) in each cyclodextrin-containing buffer.
-
Validate that the chosen cyclodextrin concentration does not interfere with your assay's endpoint.
Table 3: Example Effect of HP-β-CD on Kinetic Solubility (µM)
| Excipient | 0 mM (Control) | 1 mM HP-β-CD | 5 mM HP-β-CD | 10 mM HP-β-CD |
| Kinetic Solubility | 12.5 | 45.0 | 150.0 | >200.0 |
Visualized Workflows and Relationships
Caption: A stepwise workflow for addressing compound solubility in assays.
Caption: Cause-and-effect diagram of solubility issues and mitigation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 5805-42-5 | Benchchem [benchchem.com]
- 5. Albendazole - Wikipedia [en.wikipedia.org]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Solubility Services | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
purification techniques for high-purity 2-Ethyl-6-nitro-1H-benzimidazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 2-Ethyl-6-nitro-1H-benzimidazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Issue 1: Low yield after purification.
-
Question: I am experiencing a significant loss of product during the purification process, resulting in a low yield. What are the potential causes and how can I mitigate this?
-
Answer: Low recovery of this compound can stem from several factors during purification.
-
Recrystallization: The chosen solvent may be too good, leading to high solubility of your compound even at low temperatures. Consider using a solvent system where the compound has high solubility at elevated temperatures but low solubility at room or lower temperatures. You can also try a multi-solvent system (e.g., ethanol-water, ethyl acetate-hexane) to optimize solubility. Ensure the cooling process is gradual to allow for maximum crystal formation.
-
Column Chromatography: The compound might be strongly adsorbed to the stationary phase (e.g., silica gel). This can be addressed by increasing the polarity of the eluent. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can be effective. Also, ensure the silica gel is not too acidic, as benzimidazoles can interact with it; using silica gel treated with a base like triethylamine can sometimes improve recovery.[1]
-
Product Precipitation: If precipitating the product from a reaction mixture, ensure the pH is adjusted correctly to the isoelectric point of this compound to minimize its solubility in the aqueous phase.
-
Issue 2: Persistent impurities in the final product.
-
Question: After purification by recrystallization or column chromatography, I still observe impurities in my NMR or LC-MS analysis. What are these impurities and how can I remove them?
-
Answer: The nature of the impurities depends on the synthetic route. Common impurities in benzimidazole synthesis can include unreacted starting materials (e.g., 4-nitro-o-phenylenediamine or propionaldehyde/propionic acid derivatives), over-nitrated byproducts, or regioisomers.[2][3]
-
Unreacted Starting Materials: If starting materials are observed, optimizing the reaction time and temperature can drive the reaction to completion. For purification, these are often more polar and can be separated by column chromatography with a carefully selected eluent system.
-
Side-Reaction Products: The formation of byproducts can be minimized by controlling the reaction conditions. Purification strategies include:
-
Recrystallization: A carefully chosen solvent may selectively dissolve the desired product while leaving impurities behind, or vice-versa. Multiple recrystallizations may be necessary.
-
Column Chromatography: This is generally the most effective method for separating closely related impurities. A shallow gradient and a long column can improve resolution.[4] Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system that provides good separation between your product and the impurities.[1][5]
-
-
Process-Related Impurities: These can arise from reagents used in the synthesis or workup.[2] For example, if your synthesis involves a palladium catalyst, trace amounts of palladium may remain. Treatment with activated carbon or a metal scavenger may be necessary.
-
Issue 3: The product does not crystallize.
-
Question: I have a purified, amorphous solid of this compound, but I am unable to induce crystallization. What techniques can I try?
-
Answer: Difficulty in crystallization can be due to residual solvent, the presence of minor impurities that inhibit crystal lattice formation, or the intrinsic properties of the molecule.
-
Purity: First, ensure the product is of high purity. Even small amounts of impurities can disrupt crystallization. Consider an additional chromatographic step.
-
Solvent System: Experiment with a variety of solvents and solvent mixtures for recrystallization. A good starting point is to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.
-
Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a vial of a poor solvent. The vapor of the poor solvent will slowly diffuse into the solution of your compound, reducing its solubility and promoting crystallization.
-
Seeding: If you have previously obtained crystals, adding a tiny seed crystal to a supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended purification techniques for obtaining high-purity this compound?
A1: The two most common and effective purification techniques are recrystallization and column chromatography.[1] The choice between them depends on the nature and quantity of the impurities. Often, a combination of both is used for achieving the highest purity.
Q2: What are some suitable solvent systems for the purification of this compound?
A2: Based on literature for similar benzimidazole derivatives, the following solvent systems can be considered as starting points:
-
Recrystallization: Ethanol, ethanol/water mixtures.[1]
-
Column Chromatography (Silica Gel): Ethyl acetate/n-hexane mixtures, dichloromethane/ethyl acetate mixtures.[1][4] The optimal ratio will depend on the specific impurity profile and should be determined by TLC analysis.
Q3: How can I monitor the purity of this compound during the purification process?
A3: Purity can be monitored using several analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and effective way to assess the number of components in a mixture and to optimize the solvent system for column chromatography.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify any impurities present.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying impurities.
Data Presentation
| Purification Technique | Stationary Phase | Mobile Phase / Solvent System | Typical Yield | Achievable Purity | Reference |
| Recrystallization | N/A | Ethanol | 80-95% | >98% | [1] |
| Column Chromatography | Silica Gel | Ethyl acetate / n-hexane (e.g., 1:9 to 1:1) | 70-90% | >99% | [1][4] |
| Column Chromatography | Silica Gel | Dichloromethane / Ethyl acetate (e.g., 20:1 to 1:1) | 75-90% | >99% | [4] |
Note: The yields and purities are typical values reported for similar benzimidazole derivatives and may vary depending on the crude sample's quality and the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., n-hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to pack uniformly.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate in the n-hexane/ethyl acetate mixture).[1]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-journals.in [e-journals.in]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijisrt.com [ijisrt.com]
troubleshooting unexpected side reactions in 2-Ethyl-6-nitro-1H-benzimidazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-6-nitro-1H-benzimidazole. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through the Phillips condensation reaction between 4-nitro-o-phenylenediamine and propanoic acid under acidic conditions.
dot
Caption: Troubleshooting workflow for this compound synthesis.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Incomplete Reaction: The condensation reaction may not have gone to completion.
-
Recommendation: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-nitro-o-phenylenediamine) is consumed.
-
-
Suboptimal Reaction Temperature: The temperature might be too low for efficient cyclization or too high, leading to degradation of reactants or products.
-
Recommendation: The optimal temperature for the Phillips condensation can vary. Start with the temperature cited in your protocol and then systematically screen a range of temperatures (e.g., in 10 °C increments) to find the optimal condition for your specific setup.
-
-
Reagent Quality and Stoichiometry: The purity of your starting materials, 4-nitro-o-phenylenediamine and propanoic acid, is crucial. Impurities can interfere with the reaction. Incorrect stoichiometry can also lead to a lower yield of the desired product.
-
Recommendation: Ensure the purity of your reagents. Use freshly opened or purified starting materials. Accurately measure the molar ratios of the reactants as specified in the protocol.
-
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.
-
Recommendation: Review your workup procedure. Ensure the pH is appropriately adjusted during extractions to minimize the solubility of the product in the aqueous phase. Optimize your purification method (e.g., recrystallization solvent system, chromatography conditions) to maximize recovery.
-
Question 2: I am observing significant impurity formation in my reaction mixture. What are the likely side products and how can I minimize them?
Answer:
The formation of impurities is a common issue. Based on the Phillips condensation mechanism and the nature of the reactants, several side reactions can occur:
-
Incomplete Cyclization Intermediate: The reaction may stall after the initial acylation of one of the amino groups of 4-nitro-o-phenylenediamine, resulting in the formation of N-(2-amino-4-nitrophenyl)propanamide.
-
Mitigation: Increasing the reaction temperature or prolonging the reaction time can promote the subsequent intramolecular cyclization to the desired benzimidazole.
-
-
Formation of Regioisomers: Since 4-nitro-o-phenylenediamine is an unsymmetrical diamine, there is a possibility of forming the undesired 2-Ethyl-5-nitro-1H-benzimidazole isomer, although the 6-nitro isomer is generally the major product. The formation of regioisomers can complicate purification and reduce the yield of the target compound.[1]
-
Mitigation: The regioselectivity of the cyclization can be influenced by the reaction conditions. Careful control of temperature and the choice of acid catalyst may favor the formation of the desired 6-nitro isomer. It is advisable to characterize the product mixture carefully using techniques like NMR to determine the isomeric ratio.
-
-
Side Reactions of the Nitro Group: Under harsh acidic conditions and high temperatures, the nitro group can be susceptible to reduction or other side reactions, although this is less common under typical Phillips condensation conditions.[2]
-
Mitigation: Avoid excessively high temperatures and prolonged reaction times. If reduction of the nitro group is suspected, milder reaction conditions should be explored.
-
-
Oligomerization/Polymerization: Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization, leading to insoluble, tar-like byproducts.
-
Mitigation: Ensure proper stirring and avoid localized overheating. Using a suitable solvent to maintain a homogeneous reaction mixture can also help to minimize polymerization.
-
Table 1: Summary of Potential Side Products and Mitigation Strategies
| Side Product/Impurity | Potential Cause | Mitigation Strategy |
| N-(2-amino-4-nitrophenyl)propanamide | Incomplete cyclization | Increase reaction temperature and/or time. |
| 2-Ethyl-5-nitro-1H-benzimidazole | Lack of complete regioselectivity | Optimize reaction conditions (temperature, catalyst). |
| Products of nitro group reduction | Harsh reaction conditions (high temp., strong acid) | Use milder reaction conditions. |
| Polymeric/tar-like materials | Overheating, high concentration | Ensure efficient stirring, consider solvent use. |
Frequently Asked Questions (FAQs)
Q1: What is the general experimental protocol for the synthesis of this compound?
A1: A general protocol based on the Phillips condensation reaction is as follows. Note that optimization of these conditions may be necessary.
Experimental Protocol: Phillips Condensation for this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-nitro-o-phenylenediamine (1 equivalent) and propanoic acid (1.5-3 equivalents).
-
Acid Catalyst: Slowly add a suitable acid catalyst, such as 4M hydrochloric acid, to the mixture.
-
Heating: Heat the reaction mixture to reflux (typically around 100-120 °C) with constant stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting diamine is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture) or by column chromatography on silica gel.
dot
References
- 1. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
optimization of reaction conditions for 2-Ethyl-6-nitro-1H-benzimidazole derivatization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the derivatization of 2-Ethyl-6-nitro-1H-benzimidazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and derivatization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete cyclization of the diamine precursor. | Ensure the reaction is heated for a sufficient duration. Consider a stepwise approach where the intermediate is isolated before cyclization. |
| Suboptimal reaction temperature. | Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating to reflux.[1][2] | |
| Inefficient catalyst or incorrect catalyst loading. | If using a catalyst, screen different catalysts (e.g., acid or metal catalysts) and optimize the catalyst loading.[3] | |
| Degradation of starting materials or product. | Ensure the use of high-purity starting materials. Protect the reaction from air and moisture if the reagents are sensitive. | |
| Formation of Impurities or Side Products | Oxidation of the diamine starting material. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| N-alkylation at multiple sites on the benzimidazole ring. | Use a suitable protecting group for one of the nitrogen atoms if specific alkylation is desired. | |
| Over-nitration or side reactions due to harsh nitrating conditions. | Carefully control the temperature and concentration of the nitrating agent. | |
| Difficulty in Product Purification | Product is poorly soluble or co-elutes with impurities. | Try different recrystallization solvents or solvent mixtures. For column chromatography, screen different solvent systems (eluents) and stationary phases. |
| Presence of unreacted starting materials. | Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent. | |
| Inconsistent Reaction Outcomes | Variability in reagent quality. | Use reagents from a reliable source and check their purity before use. |
| Fluctuations in reaction conditions. | Maintain consistent control over reaction parameters such as temperature, stirring speed, and reaction time. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the derivatization of this compound.
Q1: What is the most common method for synthesizing the this compound core?
A1: The most common method is the condensation of a 4-nitro-1,2-phenylenediamine derivative with propanoic acid or its equivalent (e.g., propionaldehyde followed by oxidation). This Phillips-Ladenburg synthesis is a cornerstone for benzimidazole formation.[3]
Q2: How can I selectively alkylate the N1 position of the benzimidazole ring?
A2: Selective N1 alkylation can be challenging due to the presence of two reactive nitrogen atoms. A common strategy involves the use of a base to deprotonate the imidazole nitrogen, followed by reaction with an alkylating agent. The regioselectivity can be influenced by the solvent and the counter-ion of the base. In some cases, protecting the N-H group that is not intended for alkylation may be necessary.
Q3: What are the key safety precautions to take when working with nitrating agents?
A3: Nitrating agents are often strong acids and oxidizers. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions should be conducted with careful temperature control to avoid runaway reactions.
Q4: Can microwave irradiation be used to accelerate the synthesis?
A4: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for the synthesis of benzimidazole derivatives. It is a viable option to explore for optimizing your reaction conditions.
Experimental Protocols
Below are generalized methodologies for key experiments in the synthesis and derivatization of this compound.
Synthesis of this compound
This protocol describes the condensation reaction to form the benzimidazole core.
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitro-o-phenylenediamine in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Add a slight excess of propanoic acid to the solution.
-
Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration. Otherwise, extract the product with a suitable organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography.
N-Alkylation of this compound
This protocol outlines a general procedure for adding an alkyl group to the nitrogen of the benzimidazole ring.
-
Reaction Setup: Dissolve this compound in a dry aprotic solvent (e.g., DMF or acetonitrile) under an inert atmosphere.
-
Deprotonation: Add a base (e.g., sodium hydride or potassium carbonate) to the solution and stir for a short period to allow for deprotonation.
-
Alkylation: Add the desired alkyl halide dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction if necessary and monitor its progress by TLC.
-
Quenching: After the reaction is complete, carefully quench the reaction with water or a saturated ammonium chloride solution.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure. Purify the residue by column chromatography.
Visualizations
The following diagrams illustrate key experimental and logical workflows.
References
addressing stability problems of 2-Ethyl-6-nitro-1H-benzimidazole in solution
This technical support center provides guidance on addressing stability problems of 2-Ethyl-6-nitro-1H-benzimidazole in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while this guidance is based on established knowledge of benzimidazole derivatives, specific stability testing for this compound under your experimental conditions is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of benzimidazole derivatives, including this compound, is primarily influenced by several factors:
-
pH: Benzimidazoles can be more stable in acidic solutions. The benzimidazole ring itself is generally stable, but substituents can be susceptible to pH-dependent hydrolysis.
-
Temperature: Higher temperatures can accelerate degradation. Therefore, storage at lower temperatures is generally recommended.[1][2]
-
Light: Many benzimidazole-containing compounds exhibit photosensitivity, leading to degradation upon exposure to light.[3] Solutions should be protected from light.
-
Solvent: The choice of solvent can impact solubility and stability. Polar solvents are generally used for benzimidazoles.
-
Oxygen: Oxidative degradation can occur, especially under vigorous conditions or in the presence of oxidizing agents.
Q2: What is the recommended solvent for dissolving this compound?
Benzimidazoles are typically soluble in polar solvents. For this compound, consider the following, starting with the most common:
-
Dimethyl sulfoxide (DMSO): Often used for initial stock solutions. Be aware that DMSO can be hygroscopic and may affect the long-term stability of the compound.
-
Ethanol: A common solvent for many organic compounds.
-
Aqueous solutions: Benzimidazoles can be soluble in aqueous acids due to the basic nature of the imidazole ring.[4]
It is crucial to determine the optimal solvent for your specific application and to assess the stability of the compound in that solvent.
Q3: How should I store solutions of this compound?
Based on stability studies of other benzimidazole drugs, the following storage conditions are recommended for working solutions:[1][2]
-
Temperature: For long-term storage, -20°C or -80°C is advisable.[1][2] For short-term storage, 4°C may be acceptable, but stability should be verified.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[3]
-
Atmosphere: For compounds susceptible to oxidation, storing under an inert atmosphere (e.g., nitrogen or argon) can improve stability.
It is recommended to prepare fresh working solutions regularly, for instance, on a monthly basis.[1][2]
Q4: I suspect my solution of this compound has degraded. What are the common signs of degradation?
Degradation can manifest in several ways:
-
Visual Changes: A change in color or the appearance of precipitate can indicate degradation or insolubility.
-
Chromatographic Analysis: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), the appearance of new peaks or spots, and a decrease in the area of the main peak corresponding to the parent compound, are strong indicators of degradation.[3][5]
-
Spectroscopic Changes: Alterations in the UV-Vis or other spectroscopic profiles of the solution can also suggest degradation.
-
Loss of Biological Activity: In bioassays, a decrease in the expected activity of the compound is a functional indicator of degradation.
Troubleshooting Guides
Issue 1: Precipitation is observed in my stock solution.
-
Possible Cause: The concentration of the compound may exceed its solubility in the chosen solvent at the storage temperature.
-
Troubleshooting Steps:
-
Gently warm the solution to room temperature to see if the precipitate redissolves.
-
If it redissolves, consider preparing a more dilute stock solution or storing it at a slightly higher temperature (e.g., 4°C instead of -20°C), after confirming stability at that temperature.
-
If the precipitate does not redissolve, it may be a degradation product. In this case, the solution should be discarded, and a fresh stock prepared.
-
Issue 2: Inconsistent results in my experiments.
-
Possible Cause: The compound may be degrading in the experimental medium or under the experimental conditions.
-
Troubleshooting Steps:
-
Review the pH, temperature, and light exposure during your experiment.
-
Consider performing a time-course stability study in your experimental buffer to determine the rate of degradation.
-
Prepare fresh dilutions from a frozen stock solution immediately before each experiment.
-
Data Presentation
Table 1: General Stability of Benzimidazole Drug Residues in Working Solutions Over 6 Months
| Storage Condition | Stability | Recommendation |
| 4°C | Variable | Not recommended for long-term storage |
| -20°C | Generally Stable | Recommended for long-term storage |
| -80°C | Generally Stable | Recommended for long-term storage |
| 20°C (Light) | Prone to Degradation | Avoid |
| 20°C (Dark) | Variable | Avoid for long-term storage |
Source: Adapted from a comprehensive stability study on benzimidazole drug residues.[1][2]
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Solution
This protocol outlines a basic experiment to assess the short-term stability of this compound in a chosen solvent.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, ethanol)
-
Amber vials
-
HPLC system with a suitable column (e.g., C18)
-
UV detector
Methodology:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately analyze a sample of the freshly prepared solution by HPLC to determine the initial peak area of the compound. This will serve as the baseline.
-
Storage Conditions: Aliquot the remaining solution into separate amber vials and store them under different conditions to be tested (e.g., room temperature, 4°C, -20°C).
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week), retrieve a vial from each storage condition.
-
Sample Analysis: Allow the sample to reach room temperature, and then analyze by HPLC using the same method as the initial analysis.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area. A significant decrease in the peak area and the appearance of new peaks indicate degradation.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Hypothetical degradation pathways.
References
- 1. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 4. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jaoc.samipubco.com [jaoc.samipubco.com]
minimizing byproduct formation during the synthesis of 2-Ethyl-6-nitro-1H-benzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-Ethyl-6-nitro-1H-benzimidazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and actionable solutions.
| Issue ID | Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| SYN-BYP-001 | Low yield of the desired product with a significant amount of a higher molecular weight byproduct. | Formation of a diamide byproduct is possible, especially when using propionyl chloride as the reactant. This occurs when both amine groups of the 4-nitro-o-phenylenediamine react with the acyl chloride without cyclization.[1][2] | - Avoid using acyl chlorides. If possible, use propanoic acid or propionaldehyde as the C2 source. - If using propanoic acid, ensure a suitable dehydrating agent or high enough temperature to facilitate the removal of water and promote cyclization.[2][3] - If using propionyl chloride is necessary, carefully control the stoichiometry and consider using a base to neutralize the HCl formed, which can sometimes inhibit cyclization. |
| SYN-BYP-002 | Presence of an uncyclized intermediate in the final product mixture (identified by spectroscopy). | Incomplete cyclization of the N-acylated-o-phenylenediamine intermediate. This can be due to insufficient reaction time, low temperature, or an ineffective catalyst. | - Increase reaction time and/or temperature to ensure complete conversion to the benzimidazole ring. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the catalyst is active and used in the correct amount. For the Phillips-Ladenburg synthesis, strong acids like polyphosphoric acid (PPA) can be effective.[2][4] For aldehyde condensations, catalysts like ammonium chloride can be used.[5] |
| SYN-BYP-003 | Formation of a byproduct with a similar mass to the product, but different chromatographic behavior, especially when using propionaldehyde. | This could be a 1,2-disubstituted benzimidazole, where the second amino group of another 4-nitro-o-phenylenediamine molecule has reacted at the N-1 position of the formed benzimidazole. This is more likely with aldehydes. | - Use a strict 1:1 stoichiometry of 4-nitro-o-phenylenediamine and propionaldehyde. - Consider adding the aldehyde slowly to the reaction mixture to avoid localized high concentrations. - Purification by column chromatography should effectively separate the desired monosubstituted product from the disubstituted byproduct.[6] |
| SYN-ISO-001 | The product is an inseparable mixture of isomers. | If the synthesis is performed by nitrating 2-ethyl-1H-benzimidazole, a mixture of nitro isomers (e.g., 4-nitro, 5-nitro, 7-nitro) can be formed. The directing effects of the imidazole ring can lead to multiple nitration sites.[7] | - Synthesize the target molecule by starting with 4-nitro-o-phenylenediamine. This pre-defines the position of the nitro group and avoids isomeric byproducts from a nitration step. - If nitration is the chosen route, carefully control the nitrating agent and temperature to maximize the yield of the desired 6-nitro isomer. Isomer separation will likely require careful column chromatography. |
| SYN-DEG-001 | The final product appears dark and contains multiple impurities, suggesting degradation. | Nitrobenzimidazoles can be susceptible to degradation under harsh acidic or basic conditions, as well as prolonged exposure to light.[8][9] High temperatures for extended periods can also cause decomposition. | - Use milder reaction conditions where possible. Consider microwave-assisted synthesis which often requires shorter reaction times.[5] - During workup, avoid strong acids or bases for extended periods. Neutralize the reaction mixture promptly. - Protect the reaction and the final product from light. - Purify the product as soon as possible after the reaction is complete. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Phillips-Ladenburg synthesis, which involves the condensation of 4-nitro-o-phenylenediamine with propanoic acid.[2][4] This reaction is typically carried out at elevated temperatures in the presence of an acid catalyst, such as polyphosphoric acid (PPA) or hydrochloric acid, which facilitates the cyclization and dehydration. An alternative is the reaction of 4-nitro-o-phenylenediamine with propionaldehyde in the presence of an oxidizing agent or a catalyst like ammonium chloride.[5]
Q2: I am observing a significant amount of a dark, tarry substance in my reaction. What could be the cause?
A2: The formation of dark, insoluble byproducts, often polymeric in nature, can result from the self-condensation of 4-nitro-o-phenylenediamine or its reaction with impurities, especially at high temperatures.[10] Using purified starting materials and maintaining a controlled temperature profile can help minimize the formation of these tars. Ensuring an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative side reactions that may contribute to discoloration.
Q3: How can I effectively purify the final product?
A3: Purification of this compound typically involves recrystallization or column chromatography.[6] For recrystallization, solvents like ethanol or ethanol/water mixtures are often suitable. If recrystallization does not remove all impurities, silica gel column chromatography using a solvent system such as ethyl acetate/hexane can be employed for more effective separation.[6]
Q4: Can I use microwave irradiation for this synthesis?
A4: Yes, microwave-assisted synthesis is a viable and often advantageous method for preparing benzimidazole derivatives.[5] It can significantly reduce reaction times and, in some cases, improve yields and reduce byproduct formation by providing rapid and uniform heating.
Q5: What are the key safety precautions when working with 4-nitro-o-phenylenediamine?
A5: 4-nitro-o-phenylenediamine is a hazardous substance and should be handled with appropriate safety measures. It is an irritant to the skin, eyes, and respiratory tract.[10] It is also highly toxic if ingested or inhaled.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust when handling the solid material.
Quantitative Data Summary
The following table summarizes typical yields for benzimidazole synthesis under various conditions, based on literature for analogous compounds. This data is for illustrative purposes to guide experimental design.
| Reactants | Catalyst/Conditions | Solvent | Temperature | Time | Yield (%) | Reference |
| o-Phenylenediamine + Benzaldehyde | NH4Cl | Chloroform | Room Temp. | 4 h | 94 | [5] |
| 4-Bromo-1,2-benzenediamine + 2-Nitrobenzaldehyde | Montmorillonite K10 | Ethanol | Room Temp. | 4 h | - | [6] |
| o-Phenylenediamine + Aromatic Aldehydes | Ammonium Chloride | Ethanol | 80-90 °C | 2 h | 80-90 | Adapted from[5] |
| 4-Nitro-o-phenylenediamine + Aromatic Aldehydes | Sodium Metabisulfite | Ethanol/Water | Reflux | - | Good to Excellent | [7] |
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound via the condensation of 4-nitro-o-phenylenediamine with propionaldehyde.
Materials:
-
4-nitro-o-phenylenediamine
-
Propionaldehyde
-
Ammonium Chloride (NH4Cl)
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Hexane
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitro-o-phenylenediamine (1.0 equivalent) in ethanol.
-
Add ammonium chloride (0.3 equivalents) to the solution.
-
Slowly add propionaldehyde (1.1 equivalents) to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours.
-
Monitor the progress of the reaction by TLC using an ethyl acetate/hexane solvent system.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
For further purification, recrystallize the crude product from an ethanol/water mixture or perform silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Characterize the purified product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Visualizations
Caption: Synthesis pathway of this compound and potential byproduct formation.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. Benzimidazole synthesis [organic-chemistry.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijnrd.org [ijnrd.org]
- 10. 4-NITRO-O-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
resolving inconsistencies in biological assay results for 2-Ethyl-6-nitro-1H-benzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in biological assay results for 2-Ethyl-6-nitro-1H-benzimidazole and related nitrobenzimidazole derivatives. Our goal is to assist researchers, scientists, and drug development professionals in achieving reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the IC50 values of this compound in our cancer cell line viability assays. What could be the cause?
A1: Batch-to-batch variability is a common issue that can stem from several factors. Firstly, inconsistencies in the purity and stability of the compound can lead to differing biological activity. It is also crucial to ensure the health and passage number of the cell lines used are consistent across experiments, as cellular responses can change over time.[1] Variations in experimental conditions, such as incubation times, reagent concentrations, and even different batches of media or serum, can also contribute to this variability.
Q2: Our results for the antimicrobial activity of this compound are not consistent with previously published data. Why might this be happening?
A2: Discrepancies with published data can arise from differences in experimental protocols. Key factors to consider include the specific bacterial or fungal strains used, the growth phase of the microorganisms at the time of the assay, the composition of the growth medium, and the method of determining the minimum inhibitory concentration (MIC). It is advisable to use a standardized protocol, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), to ensure comparability.
Q3: We have synthesized a series of N-substituted 6-nitro-1H-benzimidazole derivatives, but some compounds show lower than expected activity. What could be the reason?
A3: The biological activity of benzimidazole derivatives is highly dependent on their structure.[2][3] The nature and position of substituents on the benzimidazole ring can significantly influence their interaction with biological targets. In silico modeling, such as molecular docking studies, can help predict the binding affinity of your compounds to potential targets like dihydrofolate reductase (DHFR) and identify which substitutions are most likely to be favorable for activity.[2][4]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
If you are experiencing significant variations in the half-maximal inhibitory concentration (IC50) of this compound in your cell viability assays (e.g., MTT, XTT, or CellTiter-Glo), consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step |
| Compound Purity and Stability | - Verify the purity of each batch of this compound using techniques like HPLC or NMR.[5] - Assess the stability of the compound in your chosen solvent and under your experimental conditions. Perform a time-course experiment to see if the compound degrades over the duration of the assay. |
| Cell Line Health and Passage Number | - Ensure you are using cell lines from a reputable source and that they are regularly tested for mycoplasma contamination. - Use cells within a consistent and low passage number range for all experiments.[1] |
| Assay Protocol Variations | - Standardize all experimental parameters, including cell seeding density, incubation times, and reagent concentrations. - Use a positive control (a compound with a known and stable IC50) in every assay to monitor for systemic variations. |
| Reagent Variability | - Use the same lot of media, serum, and assay reagents for a set of comparative experiments. If a new lot must be used, perform a bridging study to ensure comparability. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Poor Reproducibility in Antimicrobial Susceptibility Testing
For challenges with the reproducibility of minimum inhibitory concentration (MIC) values for this compound against microbial strains, follow this guide.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step |
| Inoculum Preparation | - Ensure the microbial inoculum is prepared from a fresh culture in the logarithmic growth phase. - Standardize the inoculum density using a spectrophotometer (e.g., to a specific optical density at 600 nm) or by plating serial dilutions. |
| Growth Medium Composition | - Use a consistent and standardized growth medium for all experiments. Variations in pH, nutrient levels, and cation concentrations can affect compound activity. |
| Incubation Conditions | - Maintain consistent incubation temperature, time, and atmospheric conditions (e.g., aerobic, anaerobic). |
| Compound Solubility | - Benzimidazole derivatives can have poor aqueous solubility.[6] Ensure the compound is fully dissolved in the stock solution and does not precipitate when diluted in the assay medium. Consider using a co-solvent like DMSO, but keep the final concentration low and consistent across all wells. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Broth Microdilution for MIC Determination
This protocol is for determining the minimum inhibitory concentration (MIC) of this compound against a bacterial strain.
Materials:
-
This compound
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplate
-
Bacterial inoculum adjusted to 0.5 McFarland standard
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial suspension to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
(Optional) Add a viability indicator like resazurin to aid in the determination of the MIC.
Potential Signaling Pathways
Benzimidazole derivatives have been reported to exert their biological effects through various mechanisms, including the inhibition of dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in both microbes and cancer cells.[2][4]
Caption: Potential mechanism of action via DHFR inhibition.
References
- 1. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 2. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Ethyl-6-nitro-1H-benzimidazole for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 2-Ethyl-6-nitro-1H-benzimidazole for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most widely recognized and scalable method is the Phillips condensation.[1] This involves the reaction of 4-nitro-o-phenylenediamine with propanoic acid under acidic conditions.[1] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields, making it a favorable option for scaling up production.[2][3][4]
Q2: What are the critical starting materials for this synthesis?
A2: The key starting materials are 4-nitro-o-phenylenediamine and propanoic acid. It is crucial to use high-purity starting materials to minimize side reactions and simplify purification of the final product.
Q3: Are there any alternative synthetic routes?
A3: While the Phillips condensation is the most direct route, other methods for benzimidazole synthesis exist, such as the reaction of o-phenylenediamines with aldehydes.[2][3] However, for the 2-ethyl substituent, using propanoic acid is generally more straightforward and avoids potential side reactions associated with propanal.
Q4: What are the main challenges when scaling up this synthesis?
A4: The primary challenges during scale-up include ensuring efficient heat transfer, managing the exothermicity of the reaction, ensuring complete cyclization to avoid intermediate buildup, and developing a robust purification protocol to handle larger quantities of the product and any impurities.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material (4-nitro-o-phenylenediamine) and the appearance of the product spot will indicate the reaction's progression.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient reaction time. 4. Degradation of starting material or product. | 1. Increase reaction time and continue monitoring by TLC. 2. Optimize the reaction temperature. For conventional heating, reflux is often used. For microwave synthesis, a temperature screen is recommended. 3. Ensure the reaction is run for a sufficient duration. Microwave synthesis can often reduce this time significantly.[3][4] 4. Use high-purity starting materials and ensure the reaction is carried out under an inert atmosphere if necessary. |
| Formation of Multiple Products (as seen on TLC) | 1. Side reactions, such as N-acylation without cyclization. 2. Presence of impurities in starting materials. | 1. Ensure strongly acidic conditions to favor the cyclization step. The use of a strong acid catalyst like HCl or a dehydrating agent can be beneficial. 2. Purify starting materials before use. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of closely related impurities. 3. Product oiling out during crystallization. | 1. Optimize the reaction to drive it to completion. 2. Column chromatography is an effective method for purification. A gradient elution with hexane and ethyl acetate is recommended.[5] 3. If the product oils out, try a different recrystallization solvent system or use column chromatography. |
| Dark-Colored Product | 1. Aerial oxidation of the o-phenylenediamine starting material. 2. Thermal degradation at high temperatures. | 1. Handle the 4-nitro-o-phenylenediamine under an inert atmosphere (e.g., nitrogen or argon). 2. Avoid excessive heating. If using conventional heating, maintain a steady reflux without charring. Microwave synthesis often provides better temperature control. |
| Inconsistent Results at Larger Scale | 1. Inefficient mixing. 2. Poor heat transfer. | 1. Use appropriate mechanical stirring for the reaction vessel size. 2. Ensure the heating mantle or oil bath provides uniform heating. For larger batches, consider a reactor with a heating jacket. |
Experimental Protocols
Detailed Methodology for Phillips Condensation (Microwave-Assisted)
This protocol is a recommended starting point for the synthesis of this compound. Optimization may be required for specific equipment and scales.
Materials:
-
4-nitro-o-phenylenediamine
-
Propanoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine 4-nitro-o-phenylenediamine (1.0 eq), propanoic acid (1.5 eq), and a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).
-
Microwave Irradiation: Place the vessel in a microwave reactor and heat the mixture to a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes). The optimal time and temperature should be determined by monitoring the reaction by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Neutralization: Carefully pour the reaction mixture into a beaker of cold water and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be used as a starting point for optimization.
| Parameter | Conventional Heating | Microwave-Assisted |
| Reactant Ratio (4-nitro-o-phenylenediamine : Propanoic acid) | 1 : 1.5 | 1 : 1.5 |
| Catalyst | Concentrated HCl | Concentrated HCl |
| Solvent | Propanoic acid (as reactant and solvent) or a high-boiling solvent | Propanoic acid (as reactant and solvent) |
| Temperature | Reflux (typically >140 °C) | 120 - 150 °C |
| Reaction Time | 4 - 12 hours | 15 - 30 minutes |
| Typical Yield | 70 - 85% | 85 - 95% |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. This compound | 5805-42-5 | Benchchem [benchchem.com]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 2-Ethyl-6-nitro-1H-benzimidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of 2-Ethyl-6-nitro-1H-benzimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving adequate oral bioavailability for this compound?
A1: The primary challenge stems from its poor aqueous solubility.[1][2] this compound, a benzimidazole derivative, is a lipophilic compound, which often leads to low dissolution rates in the gastrointestinal tract, thereby limiting its absorption and overall bioavailability.[2] For such compounds, classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability), the dissolution rate is the rate-limiting step for oral absorption.[3][4]
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the solubility challenge. The most common and effective approaches include:
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which significantly enhances the dissolution velocity.[5][6]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.[7][8][9]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can increase its aqueous solubility.[10][11][12]
Q3: How does particle size reduction impact the bioavailability of a poorly soluble drug like this compound?
A3: Reducing particle size is a critical strategy for enhancing the bioavailability of BCS Class II and IV drugs.[6] According to the Noyes-Whitney equation, the dissolution rate of a drug is directly proportional to its surface area. By reducing the particle size to the nanometer range (nanonization), the surface area available for dissolution is dramatically increased, leading to a faster dissolution rate and improved absorption in the gastrointestinal tract.[5][6]
Troubleshooting Guides
Nanoparticle Formulation by Anti-Solvent Precipitation
Q1: I am observing significant particle aggregation after nanoprecipitation. What could be the cause and how can I prevent it?
A1: Particle aggregation is a common issue in nanosuspension formulation and can be attributed to several factors. High nanoparticle concentration can lead to more frequent collisions and subsequent aggregation.[13] The choice and concentration of a stabilizer are also critical; insufficient stabilizer will fail to provide an adequate steric or electrostatic barrier to prevent particle agglomeration.[2][14]
-
Troubleshooting Steps:
-
Optimize Stabilizer Concentration: Increase the concentration of your stabilizer (e.g., Poloxamer 188, PVP K30) in a stepwise manner to find the optimal concentration that provides stability.
-
Screen Different Stabilizers: Not all stabilizers work equally well for every drug. Experiment with different types of stabilizers (steric, electrostatic, or electrosteric) to find the most effective one for this compound.
-
Adjust Drug Concentration: Try reducing the initial concentration of the drug in the organic solvent.
-
Control Stirring Rate: A higher stirring rate during precipitation can lead to smaller nanoparticles, but excessive stirring can sometimes promote aggregation.[15] Optimize the stirring speed to balance particle size reduction and stability.
-
Q2: The particle size of my nanoparticles is too large and inconsistent. How can I achieve a smaller and more uniform particle size?
A2: Achieving a small and uniform particle size depends on controlling the nucleation and growth phases during precipitation.
-
Troubleshooting Steps:
-
Increase Stirring Speed: A higher stirring rate generally leads to smaller nanoparticles.[15]
-
Optimize Solvent-to-Antisolvent Ratio: Vary the ratio of the solvent to the antisolvent. A higher ratio can sometimes lead to smaller particles, but this needs to be optimized for your specific system.
-
Control the Addition Rate: A slower, more controlled addition of the drug solution to the anti-solvent can promote more uniform nucleation and result in a narrower particle size distribution.
-
Lower the Temperature: Conducting the precipitation at a lower temperature can sometimes favor nucleation over crystal growth, resulting in smaller particles.
-
Solid Dispersion Formulation by Solvent Evaporation
Q1: My final solid dispersion product shows evidence of drug crystallinity. What went wrong?
A1: The goal of a solid dispersion is to maintain the drug in an amorphous state within the polymer matrix. Crystallinity can arise from several factors. The drug-to-polymer ratio may be too high, exceeding the solubility of the drug in the polymer.[16] Also, the solvent evaporation rate can play a role; if the solvent evaporates too slowly, it may allow time for the drug molecules to rearrange into a crystalline form.[8]
-
Troubleshooting Steps:
-
Decrease Drug Loading: Reduce the drug-to-polymer ratio to ensure the drug remains molecularly dispersed.
-
Increase Evaporation Rate: Use a rotary evaporator or increase the temperature (while considering the thermal stability of the drug and polymer) to accelerate solvent removal.
-
Select a Different Polymer: The choice of polymer is crucial. A polymer with strong interactions (e.g., hydrogen bonding) with the drug is more likely to inhibit crystallization.
-
Q2: The dissolution rate of my solid dispersion is not significantly better than the pure drug. What could be the reason?
A2: This issue can arise if the drug is not truly molecularly dispersed or if the chosen polymer does not effectively enhance its dissolution.
-
Troubleshooting Steps:
-
Characterize the Solid Dispersion: Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state.
-
Choose a More Hydrophilic Carrier: The polymer should be freely soluble in the dissolution medium. Consider polymers with higher hydrophilicity.
-
Optimize the Drug-to-Polymer Ratio: While high drug loading is often desired, a lower drug loading might lead to better dissolution if it ensures complete amorphization and better wettability.
-
Quantitative Data on Bioavailability Enhancement of Benzimidazole Derivatives
Table 1: Bioavailability Enhancement of Albendazole using Nanoparticle Formulations
| Formulation | Animal Model | Key Pharmacokinetic Parameter | Fold Increase in Bioavailability (Compared to Raw Drug) | Reference |
| Nanosuspension | Rats | AUC (Area Under the Curve) | 2.14 - 2.96 | [1] |
| Nanosuspension Tablet | Rats | AUC | 2 - 3 | [17] |
| Nanocrystals | Rats | AUC | 1.40 | [14][18] |
Table 2: Bioavailability Enhancement of Benzimidazoles using Solid Dispersions and Cyclodextrin Complexation
| Drug | Formulation Strategy | Carrier/Complexing Agent | Animal Model | Key Pharmacokinetic Parameter | Fold Increase in Bioavailability/Solubility | Reference |
| Fenbendazole | Solid Dispersion | Polyethylene Oxide | - | Dissolution | Significant Improvement | [9] |
| Albendazole | Solid Dispersion | Pluronic 188 | - | Dissolution | 2.3-fold increase in solubility | [19] |
| Benznidazole | Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin | Rats | AUC | Up to 3.7 | [11] |
| Albendazole | Cyclodextrin Complex | Methyl-β-cyclodextrin | - | Aqueous Solubility | 150,000 | [10] |
Experimental Protocols
Detailed Methodology 1: Preparation of this compound Nanoparticles by Anti-Solvent Precipitation
This protocol describes a general procedure for preparing nanoparticles of a poorly water-soluble drug. Optimization of specific parameters will be necessary.
Materials:
-
This compound
-
Organic Solvent (e.g., Acetone, Ethanol, Dichloromethane)
-
Anti-Solvent (e.g., Deionized Water)
-
Stabilizer (e.g., Poloxamer 188, Polyvinylpyrrolidone (PVP) K30)
-
Magnetic Stirrer
-
Syringe Pump (optional, for controlled addition)
Procedure:
-
Prepare the Organic Phase: Dissolve a specific amount of this compound in a suitable organic solvent.
-
Prepare the Aqueous Phase: Dissolve the chosen stabilizer in the anti-solvent (deionized water).
-
Precipitation: While vigorously stirring the aqueous phase on a magnetic stirrer, add the organic phase dropwise. For more controlled precipitation, a syringe pump can be used to maintain a constant addition rate.
-
Solvent Evaporation: Continue stirring the resulting nanosuspension for several hours (or overnight) at room temperature to allow for the complete evaporation of the organic solvent.
-
Characterization: Characterize the nanoparticles for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
Detailed Methodology 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing solid dispersions. The choice of solvent and polymer, as well as the drug-to-polymer ratio, should be optimized.
Materials:
-
This compound
-
Hydrophilic Polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Common Solvent (e.g., Ethanol, Methanol, Acetone)
-
Rotary Evaporator or Water Bath
-
Mortar and Pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh the this compound and the hydrophilic polymer and dissolve them in a common solvent in a round-bottom flask.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue the evaporation until a dry film or solid mass is formed.
-
Drying: Place the resulting solid in a desiccator under vacuum for 24-48 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle. Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion using DSC and XRPD to confirm the amorphous nature of the drug. Perform in vitro dissolution studies to assess the enhancement in the drug's dissolution rate.
Visualizations
Caption: Workflow for enhancing the bioavailability of this compound.
Caption: Troubleshooting guide for nanoparticle aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. rjptonline.org [rjptonline.org]
- 4. zaimspharma.com [zaimspharma.com]
- 5. Intestinal absorption of BCS class II drugs administered as nanoparticles: A review based on in vivo data from intestinal perfusion models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. particle.dk [particle.dk]
- 7. japsonline.com [japsonline.com]
- 8. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Effects of benznidazole:cyclodextrin complexes on the drug bioavailability upon oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hiyka.com [hiyka.com]
- 14. Nanocrystal Suspensions for Enhancing the Oral Absorption of Albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. zenodo.org [zenodo.org]
- 16. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Nanocrystal Suspensions for Enhancing the Oral Absorption of Albendazole | Semantic Scholar [semanticscholar.org]
- 19. ri.conicet.gov.ar [ri.conicet.gov.ar]
Validation & Comparative
A Comparative Guide to the Bioactivity of Nitrobenzimidazoles: Evaluating 2-Ethyl-6-nitro-1H-benzimidazole in Context
For researchers, scientists, and drug development professionals, the benzimidazole scaffold represents a privileged structure in medicinal chemistry due to its presence in numerous pharmacologically active compounds. The addition of a nitro group to this scaffold can significantly enhance its biological activity. This guide provides a comparative analysis of the bioactivity of various nitrobenzimidazole derivatives, with a special focus on understanding the potential of 2-Ethyl-6-nitro-1H-benzimidazole. While direct experimental data for this specific compound is limited in publicly available literature, by examining related structures, we can infer its potential bioactivities and guide future research.
The unique chemical structure of this compound, featuring an ethyl group at the 2-position and a nitro group at the 6-position, suggests the potential for enhanced biological properties. The ethyl group can increase lipophilicity, which may improve cell membrane permeability, while the electron-withdrawing nitro group can modulate the electronic properties of the benzimidazole ring, often leading to potent bioactivity.[1] Nitrobenzimidazoles have demonstrated a wide range of pharmacological effects, including anticancer, antimicrobial, and antiparasitic activities.[2][3][4]
Comparative Anticancer Activity
Nitrobenzimidazole derivatives have shown significant promise as anticancer agents. The substitution pattern on the benzimidazole ring plays a crucial role in their cytotoxic efficacy. For instance, 2-aryl substituted 5(6)-nitro-1H-benzimidazoles have demonstrated potent activity against various cancer cell lines.
Table 1: Comparative Anticancer Activity of Selected Nitrobenzimidazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung) | 0.028 | [5][6] |
| 2-methyl-5(6)-nitro-1H-benzimidazole | MCF7 (Breast) | 4.52 µg/mL | [7] |
| 1-substituted-2-methyl-5-nitrobenzimidazole derivative 7 | MCF7 (Breast) | 8.29 µg/mL | [7] |
| 2-(4-dimethylaminophenyl)-N-(4-chlorobenzyl)-6-nitro-1H-benzimidazole | HepG2 (Liver) | 1.84 | [4] |
| 2-(4-dimethylaminophenyl)-N-(4-chlorobenzyl)-6-nitro-1H-benzimidazole | MCF-7 (Breast) | 2.05 | [4] |
| Nitro-substituted furan-benzimidazole derivative 6 | A549 (Lung) | 2.12 | [8] |
| Nitro-substituted furan-benzimidazole derivative 6 | NCI-H358 (Lung) | 0.85 | [8] |
Based on these findings, the presence of a nitro group is a key contributor to the anticancer potential of these compounds. The specific substitutions at the 1 and 2 positions further modulate this activity.
Comparative Antimicrobial Activity
The antimicrobial potential of nitrobenzimidazoles has been explored against a range of bacterial and fungal pathogens. The nitro group is often associated with enhanced antimicrobial effects.
Table 2: Comparative Antimicrobial (Antibacterial and Antifungal) Activity of Selected Nitrobenzimidazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5-nitro-2-(p-tolyloxymethyl)-1H-benzimidazole | Staphylococcus aureus | 62.5 | [3] |
| 5-nitro-2-(p-tolyloxymethyl)-1H-benzimidazole | Shigella dysenteriae | 62.5 | [3] |
| 5-nitro-2-(2-naphthyloxymethyl)-1H-benzimidazole | Staphylococcus aureus | 31.25 | [3] |
| 5-nitro-2-(2-naphthyloxymethyl)-1H-benzimidazole | Shigella dysenteriae | 31.25 | [3] |
| N-benzyl-2-(4-chlorophenyl)-6-nitro-1H-benzimidazole | Escherichia coli | 2 | [9] |
| N-benzyl-2-(4-chlorophenyl)-6-nitro-1H-benzimidazole | Streptococcus faecalis | 4 | [9] |
| N-benzyl-2-(4-chlorophenyl)-6-nitro-1H-benzimidazole | Staphylococcus aureus (MSSA) | 4 | [9] |
| N-benzyl-2-(4-chlorophenyl)-6-nitro-1H-benzimidazole | Staphylococcus aureus (MRSA) | 8 | [9] |
| N-(4-fluorobenzyl)-2-(4-fluorophenyl)-6-nitro-1H-benzimidazole | Candida albicans | 8 | [9] |
| N-(4-fluorobenzyl)-2-(4-fluorophenyl)-6-nitro-1H-benzimidazole | Aspergillus niger | 16 | [9] |
The data suggests that nitrobenzimidazoles are effective against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The nature of the substituent at the 2-position appears to significantly influence the antimicrobial spectrum and potency.
Comparative Antiparasitic Activity
Nitro-containing heterocyclic compounds have long been a cornerstone in the treatment of parasitic diseases. Nitrobenzimidazoles are no exception, with several derivatives showing promising activity against various parasites.
Table 3: Comparative Antiparasitic Activity of Selected Nitrobenzimidazole Derivatives
| Compound | Parasite | IC50 (µM) | Reference |
| 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-(4-chlorophenyl)acetamide | Giardia intestinalis | 3.95 | [2] |
| 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-(4-fluorophenyl)acetamide | Trichomonas vaginalis | 5.25 | [2] |
| Benznidazole (Reference Drug) | Giardia intestinalis | 27.6 | [2] |
| Benznidazole (Reference Drug) | Trichomonas vaginalis | 21.7 | [2] |
The demonstrated activity of these nitrobenzimidazole derivatives, which is significantly more potent than the reference drug benznidazole in some cases, highlights the potential of this class of compounds in developing new antiparasitic agents.
Experimental Protocols
The bioactivity data presented in this guide are typically generated using standardized in vitro assays. Below are the detailed methodologies for the key experiments cited.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and incubated for 48-72 hours. A control group with no compound treatment is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Method (MIC Determination)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
The mechanism of action for many nitrobenzimidazoles is still under investigation, but some studies suggest they can induce apoptosis and cause cell cycle arrest in cancer cells. One potential mechanism is the inhibition of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.
Caption: Potential anticancer mechanism of nitrobenzimidazoles.
The general workflow for screening the bioactivity of novel compounds like this compound follows a standardized path from synthesis to in vitro testing.
Caption: General experimental workflow for bioactivity assessment.
Conclusion
While specific experimental data for this compound is not yet widely available, the comparative analysis of other nitrobenzimidazole derivatives provides a strong rationale for its investigation as a potential bioactive agent. The presence of the nitro group is consistently associated with potent anticancer, antimicrobial, and antiparasitic activities. The ethyl group at the 2-position is likely to enhance its lipophilicity, which could lead to improved cellular uptake and, consequently, higher efficacy.
Future research should focus on the synthesis and comprehensive in vitro evaluation of this compound against a panel of cancer cell lines, pathogenic microbes, and parasites. Such studies will be crucial to definitively establish its bioactivity profile and to understand the structure-activity relationships that govern the therapeutic potential of this promising class of compounds. The experimental protocols and comparative data presented in this guide offer a solid foundation for initiating these investigations.
References
- 1. This compound | 5805-42-5 | Benchchem [benchchem.com]
- 2. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antitumor activity of 1-substituted-2-methyl-5-nitrobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of 2-Ethyl-6-nitro-1H-benzimidazole: A New Synthetic Route Validation
This guide provides a comparative analysis of a novel, microwave-assisted synthetic route for 2-Ethyl-6-nitro-1H-benzimidazole against a conventional thermal synthesis method. The objective is to offer researchers, scientists, and drug development professionals a comprehensive evaluation of these methodologies, supported by experimental data and protocols.
Introduction to Synthetic Routes
The synthesis of benzimidazole derivatives is a cornerstone of medicinal chemistry, owing to their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of a nitro group at the 6-position and an ethyl group at the 2-position of the benzimidazole scaffold can significantly influence the molecule's electronic properties and lipophilicity, potentially enhancing its therapeutic efficacy.
Traditionally, the synthesis of such compounds involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent under vigorous reaction conditions, often requiring strong acids and prolonged heating.[3] A newer, more efficient approach utilizes microwave irradiation to accelerate the reaction, leading to higher yields in significantly shorter timeframes.[4]
Comparison of Synthetic Routes
The following table summarizes the key performance indicators of the conventional thermal synthesis versus the modern microwave-assisted route for the synthesis of 2-substituted-6-nitro-1H-benzimidazoles.
| Parameter | Conventional Thermal Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | 6–12 hours[5] | 10–15 minutes[5] |
| Yield | 70–91%[5] | 90–99%[5] |
| Energy Consumption | High | Low |
| Reaction Conditions | Vigorous, often requires strong acids[3] | Milder conditions[6] |
| Work-up | Often requires extensive purification | Simpler work-up, cleaner product[6] |
| Environmental Impact | Higher, due to energy use and potential for hazardous reagents | Greener, with reduced energy and time[7] |
Experimental Protocols
Conventional Thermal Synthesis Protocol
This protocol is adapted from established methods for the synthesis of 6-nitro-1H-benzimidazole derivatives.[5]
Materials:
-
4-Nitro-o-phenylenediamine
-
Propanoic acid
-
Polyphosphoric acid (PPA)
Procedure:
-
A mixture of 4-nitro-o-phenylenediamine (10 mmol) and propanoic acid (12 mmol) is prepared.
-
Polyphosphoric acid (10 g) is added to the mixture as a condensing agent and catalyst.
-
The reaction mixture is heated at 150°C for 8 hours with constant stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and poured into ice-cold water.
-
The solution is neutralized with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
The solid product is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to yield this compound.
New Synthetic Route: Microwave-Assisted Synthesis Protocol
This protocol is a novel, efficient method adapted from microwave-assisted synthesis of similar benzimidazole derivatives.[5][6]
Materials:
-
4-Nitro-o-phenylenediamine
-
Propanoic acid
-
Hydrochloric acid (4M)
Procedure:
-
In a microwave-safe vessel, 4-nitro-o-phenylenediamine (1.0 mmol) and propanoic acid (1.0 mmol) are mixed.
-
Two drops of 4M hydrochloric acid are added to the mixture.[6]
-
The vessel is placed in a microwave reactor and irradiated at a suitable power level (e.g., 100-150 W) for 10-15 minutes.[5][8]
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is allowed to cool to room temperature.
-
The crude product is recrystallized from an ethanol-water mixture to afford pure this compound.[6]
Proposed Mechanism of Action: DNA Gyrase Inhibition
Nitrobenzimidazole derivatives have shown significant promise as antimicrobial agents.[2] One of the proposed mechanisms of action is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication, transcription, and repair.[9][10] DNA gyrase introduces negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during replication.[10] By inhibiting this enzyme, this compound can disrupt these vital cellular processes, leading to bacterial cell death.
Caption: Proposed mechanism of action of this compound via inhibition of DNA gyrase.
Conclusion
The validation of this new, microwave-assisted synthetic route for this compound demonstrates significant advantages over conventional methods. The dramatic reduction in reaction time, coupled with an increase in yield, presents a more efficient and environmentally friendly approach for the synthesis of this and similar benzimidazole derivatives.[4][7] The potential of this compound as a DNA gyrase inhibitor further underscores the importance of developing robust and scalable synthetic methodologies to support further research and drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 5. One Step Syntheses of Nitrofuranyl Benzimidazoles that are Active Against Multi-Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach | Bentham Science [eurekaselect.com]
- 8. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combatting Drug-Resistant Bacteria with Gyrase and Topoisomerase IV Inhibitors: Patent Highlight - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Antimicrobial Spectrum of 2-Ethyl-6-nitro-1H-benzimidazole and Related Nitrobenzimidazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial spectrum of 2-Ethyl-6-nitro-1H-benzimidazole and structurally related nitrobenzimidazole derivatives. Due to the limited availability of specific antimicrobial data for this compound in the reviewed literature, this analysis utilizes data from closely related 2-alkyl and 2-aryl-5/6-nitro-1H-benzimidazole compounds to provide a representative overview of the expected antimicrobial profile. The data is presented alongside standard antimicrobial agents for benchmarking purposes.
Quantitative Antimicrobial Data
The antimicrobial efficacy of nitrobenzimidazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for representative nitrobenzimidazole compounds against a panel of clinically relevant bacteria and fungi, compared with the standard antibiotics Ciprofloxacin and Fluconazole.
| Compound/Drug | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Streptococcus faecalis | Escherichia coli | Candida albicans | Aspergillus niger | Reference |
| Representative Nitrobenzimidazoles | |||||||
| 2-(4-nitrophenyl)-6-nitro-1H-benzimidazole | 2-8 µg/mL | 4-16 µg/mL | 2-16 µg/mL | 8-16 µg/mL | 8-16 µg/mL | 8-16 µg/mL | [1][2] |
| 2-(phenoxymethyl)-5-nitro-1H-benzimidazole | 12.5 µg/mL | - | - | 25 µg/mL | 12.5 µg/mL | 25 µg/mL | [3][4] |
| 2-(p-tolyl)-5-nitro-1H-benzimidazole | 6.25 µg/mL | - | - | 12.5 µg/mL | 6.25 µg/mL | 12.5 µg/mL | [3][4] |
| Standard Antimicrobials | |||||||
| Ciprofloxacin | 8-16 µg/mL | 8-16 µg/mL | 8-16 µg/mL | 8-16 µg/mL | - | - | [1] |
| Fluconazole | - | - | - | - | 4-128 µg/mL | 4-128 µg/mL | [1] |
Note: Data for "Representative Nitrobenzimidazoles" is compiled from studies on various 2-substituted 5/6-nitro-1H-benzimidazole derivatives and serves as a proxy for the expected activity of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial spectrum of benzimidazole derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and widely used technique to determine the quantitative susceptibility of a microorganism to an antimicrobial agent.
a. Preparation of Inoculum:
-
Bacterial or fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) for 18-24 hours at 35-37°C.
-
A few colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.
-
The suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Preparation of Microdilution Plates:
-
The test compounds and standard antimicrobial agents are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to prepare stock solutions.
-
Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well is typically 100 µL.
c. Inoculation and Incubation:
-
Each well is inoculated with 100 µL of the prepared microbial suspension.
-
Positive control wells (containing medium and inoculum) and negative control wells (containing medium only) are included.
-
The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
d. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Disc Diffusion Method (Kirby-Bauer Test)
This method provides a qualitative assessment of the antimicrobial activity.
a. Preparation of Agar Plates and Inoculum:
-
A standardized microbial suspension (as prepared for the broth microdilution method) is uniformly swabbed onto the surface of an appropriate agar plate.
b. Application of Discs:
-
Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound.
-
The discs are placed on the surface of the inoculated agar plate.
c. Incubation and Measurement:
-
The plates are incubated under the same conditions as the broth microdilution method.
-
The diameter of the zone of growth inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Mandatory Visualizations
Proposed Mechanism of Action: Dihydrofolate Reductase Inhibition
Several studies suggest that a potential mechanism of antimicrobial action for some benzimidazole derivatives is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway.[5][6] Folic acid is essential for the synthesis of nucleotides and certain amino acids, making its pathway a critical target for antimicrobial agents.
Caption: Proposed inhibition of Dihydrofolate Reductase (DHFR) by this compound.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for determining the antimicrobial spectrum of a test compound.
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives [mdpi.com]
- 2. Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis | Begunov | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antimicrobial Evaluation and Molecular Docking of Some Potential 2,6-disubstituted 1H-Benzimidazoles; Non-Classical Antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Substituted-6-Nitro-1H-Benzimidazole Analogs: A Guide to Structure-Activity Relationships
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 2-substituted-6-nitro-1H-benzimidazole analogs. The information is curated for researchers, scientists, and drug development professionals to facilitate the understanding of how structural modifications to the benzimidazole scaffold influence its biological activity. The data presented is based on preclinical studies evaluating the anticancer, antimicrobial, and anti-inflammatory properties of these compounds.
Quantitative Biological Activity Data
The biological activities of 2-substituted-6-nitro-1H-benzimidazole analogs are summarized in the tables below. These tables provide a comparative overview of their potency against various cell lines and microbial strains, primarily presented as half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values.
Table 1: Anticancer Activity of 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives [1][2]
| Compound | R-Group (at position 2) | Cell Line | IC50 (µM) |
| 1 | 2-(4-chloro-3-nitrophenyl) | A549 | 0.028 |
| 2 | Phenyl | K562 | >50 |
| 3 | 4-chlorophenyl | K562 | 15.2 |
| 4 | 4-methoxyphenyl | K562 | 25.8 |
| 5 | 4-nitrophenyl | K562 | 12.3 |
| 6 | 4-chloro-3-nitrophenyl | K562 | 1.8 |
| 3-aminobenzamide (Control) | - | PARP Inhibition | 28.5 |
| Compound 3 | 4-chlorophenyl | PARP Inhibition | 0.05 |
Table 2: Antimicrobial Activity of N-substituted 6-nitro-1H-benzimidazole Derivatives [3]
| Compound | R-Group (at N-1 and C-2) | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 1d | N-benzyl, 2-(4-chlorophenyl) | 8 | 4 | 16 |
| 2d | N-benzyl, 2-(4-methoxyphenyl) | 16 | 8 | 32 |
| 3s | N-propyl, 2-(4-nitrophenyl) | 4 | 2 | 8 |
| 4b | N-butyl, 2-phenyl | 16 | 8 | 16 |
| 4k | N-butyl, 2-(4-chlorophenyl) | 2 | 2 | 8 |
| Ciprofloxacin (Control) | - | 8-16 | 8-16 | - |
| Fluconazole (Control) | - | - | - | 4-128 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below.
1. MTT Assay for Cytotoxicity [1][2]
The cytotoxicity of the benzimidazole derivatives against various human cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Cancer cells were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
The formazan crystals formed were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.
-
The absorbance was measured at 570 nm using a microplate reader.
-
-
Data Analysis: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.
2. Agar Well Diffusion Method for Antimicrobial Activity [4]
The in vitro antimicrobial activity of the synthesized compounds was evaluated by the agar well diffusion method against various bacterial and fungal strains.
-
Microbial Strains: Standard strains of bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis) and fungi (e.g., Candida albicans, Aspergillus niger) were used.
-
Assay Procedure:
-
Nutrient agar plates were swabbed with the respective microbial cultures.
-
Wells of a standard diameter (e.g., 6 mm) were made on the agar surface using a sterile borer.
-
A specific volume (e.g., 100 µL) of the test compound solution (at a defined concentration) was added to each well.
-
The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
-
Data Analysis: The antimicrobial activity was determined by measuring the diameter of the zone of inhibition (in mm) around each well. Standard antibiotic and antifungal agents were used as positive controls.
Visualizing Molecular Pathways and Relationships
Induction of Apoptosis Signaling Pathway
The following diagram illustrates a simplified signaling pathway for the induction of apoptosis, a common mechanism of action for many anticancer agents, including some benzimidazole derivatives which have been shown to induce apoptosis.[1][2]
Caption: Simplified pathway of apoptosis induction by benzimidazole analogs.
Structure-Activity Relationship (SAR) Overview
The logical relationship between the structural modifications of the 2-substituted-6-nitro-1H-benzimidazole scaffold and its biological activity is depicted in the diagram below. This visualization summarizes the key SAR findings from the analyzed studies.
References
- 1. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
Benchmarking the Performance of 2-Ethyl-6-nitro-1H-benzimidazole Against Standard Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the performance of 2-Ethyl-6-nitro-1H-benzimidazole, a novel benzimidazole derivative, against established standard drugs. Due to the limited publicly available data on the specific biological activity of this compound, this document will use data from closely related 2-substituted-5(6)-nitro-1H-benzimidazole compounds as a proxy to illustrate the benchmarking process. The experimental protocols and comparative analyses presented herein are designed to be directly applicable to the evaluation of this and other novel chemical entities.
Benzimidazole-based compounds are a significant class of heterocyclic molecules known for their broad spectrum of pharmacological activities, including anthelmintic, anticancer, and antimicrobial effects.[1][2][3][4] Their mechanism of action often involves the disruption of cellular microtubule formation, though other targets have been identified.[5] This guide will focus on the potential anthelmintic and anticancer applications of this compound.
Data Presentation: Comparative Performance Analysis
The following tables summarize the in vitro efficacy of representative benzimidazole derivatives and standard drugs. Note: These tables are illustrative and will need to be populated with experimental data for this compound once available.
Table 1: Comparative Anthelmintic Activity (Hypothetical Data)
| Compound | Target Parasite | Assay Type | IC50 / EC50 (µg/mL) | Time to Paralysis (min) | Time to Death (min) |
| This compound | Haemonchus contortus | Egg Hatch Assay | Data Needed | - | - |
| Pheretima posthuma | Adult Motility Assay | - | Data Needed | Data Needed | |
| Albendazole (Standard)[6][7] | Haemonchus contortus | Egg Hatch Assay | ~0.1 | - | - |
| Pheretima posthuma | Adult Motility Assay | - | ~30 | ~60 | |
| Mebendazole (Standard)[8] | Various Nematodes | Various | Variable | Variable | Variable |
| Ivermectin (Standard)[8] | Various Nematodes | Various | Variable | Variable | Variable |
Table 2: Comparative Anticancer Activity (Illustrative Data based on a related compound)
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) |
| This compound | A549 (Lung Carcinoma) | MTT Assay | Data Needed |
| MCF-7 (Breast Cancer) | MTT Assay | Data Needed | |
| HepG2 (Liver Cancer) | MTT Assay | Data Needed | |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole[9][10] | A549 (Lung Carcinoma) | MTT Assay | 0.028 |
| Doxorubicin (Standard)[2] | Various | MTT Assay | ~0.5 - 5 |
| Paclitaxel (Standard)[11] | Various | MTT Assay | ~0.01 - 1 |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and accurate comparison.
Anthelmintic Activity Assays
1. Egg Hatch Inhibition Assay (EHIA)
This assay determines the ability of a compound to prevent the hatching of parasitic nematode eggs.
-
Parasite: Haemonchus contortus (or other relevant nematode).
-
Procedure:
-
Collect and isolate nematode eggs from fresh fecal samples.
-
Prepare a suspension of eggs in a suitable buffer (e.g., PBS) to a concentration of approximately 100-150 eggs per 100 µL.
-
In a 48-well microtiter plate, add 100 µL of the egg suspension to each well.
-
Add 100 µL of varying concentrations of the test compound (this compound), a positive control (e.g., Albendazole), and a negative control (vehicle solvent) to the respective wells.
-
Incubate the plate at 25-27°C for 48 hours.
-
After incubation, add a drop of Lugol's iodine to stop further hatching.
-
Count the number of hatched larvae and unhatched eggs in each well under a microscope.
-
Calculate the percentage of egg hatch inhibition for each concentration and determine the IC50 value.[5][12][13]
-
2. Adult Motility Assay (AMA)
This assay assesses the effect of a compound on the motility of adult worms.
-
Parasite: Pheretima posthuma (Earthworm, as an anatomical and physiological analogue to intestinal roundworms).
-
Procedure:
-
Collect adult earthworms and wash them with saline to remove any adhering fecal matter.
-
Place individual worms in petri dishes containing a known volume of saline.
-
Add the test compound, positive control (e.g., Albendazole, Piperazine citrate), and negative control to the petri dishes at desired concentrations.
-
Observe the worms for paralysis and death at regular intervals. Paralysis is noted when the worms do not move even when shaken vigorously. Death is confirmed when the worms lose their motility and fade in color.
-
Record the time taken for paralysis and death for each worm in each treatment group.[6][14]
-
Anticancer Activity Assay
1. MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.
-
Cell Lines: A panel of human cancer cell lines (e.g., A549, MCF-7, HepG2).
-
Procedure:
-
Culture the cancer cells in a suitable medium and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treat the cells with various concentrations of the test compound, a positive control (e.g., Doxorubicin), and a negative control (vehicle solvent) for 24-72 hours.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.[2][4][15][16]
-
Mandatory Visualizations
The following diagrams illustrate key workflows and a potential mechanism of action relevant to the evaluation of this compound.
Caption: Workflow for in vitro anthelmintic activity screening.
Caption: Workflow for the MTT cell viability assay.
Caption: Potential mechanism of action via tubulin polymerization inhibition.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. hygeiajournal.com [hygeiajournal.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal and anthelmintic activity of novel benzofuran derivatives containing thiazolo benzimidazole nucleus: an in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. jetir.org [jetir.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 2-Ethyl-6-nitro-1H-benzimidazole and its Regioisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 2-Ethyl-6-nitro-1H-benzimidazole and its regioisomers: 2-Ethyl-4-nitro-1H-benzimidazole, 2-Ethyl-5-nitro-1H-benzimidazole, and 2-Ethyl-7-nitro-1H-benzimidazole. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the introduction of a nitro group can significantly influence the biological activity of these compounds. This document aims to consolidate available data on their synthesis, physicochemical properties, and biological activities to aid in further research and drug development efforts.
Physicochemical Properties
A summary of the available physicochemical data for this compound is presented below. Data for the other regioisomers is currently limited in publicly accessible literature.
| Property | This compound | 2-Ethyl-4-nitro-1H-benzimidazole | 2-Ethyl-5-nitro-1H-benzimidazole | 2-Ethyl-7-nitro-1H-benzimidazole |
| CAS Number | 5805-42-5[1] | Not Available | Not Available | Not Available |
| Molecular Formula | C₉H₉N₃O₂[1] | C₉H₉N₃O₂ | C₉H₉N₃O₂ | C₉H₉N₃O₂ |
| Molecular Weight | 191.19 g/mol [1] | 191.19 g/mol | 191.19 g/mol | 191.19 g/mol |
| Appearance | Powder[1] | Not Available | Not Available | Not Available |
| Boiling Point | 440.3 °C at 760 mmHg (Predicted)[1] | Not Available | Not Available | Not Available |
| Density | 1.368 g/cm³ (Predicted)[1] | Not Available | Not Available | Not Available |
Synthetic Overview
The synthesis of nitrobenzimidazole derivatives generally involves two main strategies: the cyclization of a substituted o-phenylenediamine or the nitration of a pre-formed benzimidazole ring.[1] For the specific synthesis of the 2-Ethyl-nitro-1H-benzimidazole regioisomers, the Phillips condensation is a commonly employed method.[1] This involves the reaction of the corresponding nitro-substituted o-phenylenediamine with propanoic acid or its derivatives.
References
Confirming the Mechanism of Action of 2-Ethyl-6-nitro-1H-benzimidazole: A Guide to Genetic Validation
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of benzimidazole derivatives has been widely recognized, with various compounds exhibiting a broad spectrum of biological activities. Among these, 2-Ethyl-6-nitro-1H-benzimidazole represents a promising scaffold. However, a definitive understanding of its mechanism of action is crucial for further development and optimization. This guide provides a comparative framework for confirming the potential mechanisms of action of this compound through rigorous genetic studies, drawing parallels with analogous compounds.
Proposed Mechanisms of Action
Based on the chemical structure and studies on similar nitroaromatic and benzimidazole compounds, two primary mechanisms of action are proposed for this compound:
-
Bioreductive Activation by Nitroreductases: The presence of a nitro group suggests that the compound may act as a prodrug. It is hypothesized that intracellular nitroreductase enzymes, particularly type I oxygen-insensitive nitroreductases, reduce the nitro group.[1][2] This reduction can lead to the formation of reactive cytotoxic metabolites that can damage DNA or other cellular components, leading to cell death.[1][2]
-
Inhibition of DNA Topoisomerase II (Gyrase): The benzimidazole core is a known pharmacophore for targeting DNA topoisomerases.[3][4][5] It is plausible that this compound directly inhibits the activity of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription.[6][7][8] This inhibition would lead to the accumulation of DNA double-strand breaks and ultimately, cell death.
Genetic Approaches for Target Validation
Genetic validation is a powerful tool to unequivocally link a compound's activity to a specific molecular target.[9] Techniques such as CRISPR-Cas9-mediated gene knockout/editing and RNA interference (RNAi) can be employed to modulate the expression of the proposed target genes and observe the resulting effect on the compound's efficacy.
Table 1: Comparison of Genetic Validation Strategies
| Genetic Strategy | Proposed Target | Expected Outcome if Target is Valid | Advantages | Limitations |
| CRISPR-Cas9 Knockout | Nitroreductase Gene(s) | Increased resistance to this compound. | Complete and permanent gene disruption; high specificity.[9] | Potential for off-target effects; can be lethal if the gene is essential. |
| DNA Gyrase (gyrA/gyrB) | Increased resistance to this compound. | Precise gene editing; can introduce specific mutations. | Can be lethal as DNA gyrase is an essential enzyme. | |
| RNAi Knockdown | Nitroreductase mRNA | Increased resistance to this compound. | Transient and tunable gene silencing; suitable for essential genes.[10][11] | Incomplete knockdown can lead to ambiguous results; potential for off-target effects.[10] |
| DNA Gyrase (gyrA/gyrB) mRNA | Increased resistance to this compound. | Allows for the study of essential genes without causing immediate cell death. | Efficiency of knockdown can vary. | |
| CRISPR Interference (CRISPRi) | Nitroreductase Gene Promoter | Increased resistance to this compound. | Reversible and titratable gene repression. | Requires a catalytically dead Cas9 (dCas9) and a guide RNA. |
| DNA Gyrase Gene Promoter | Increased resistance to this compound. | Precise transcriptional control. | May not achieve complete silencing. |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of a Putative Nitroreductase Gene
-
Guide RNA (gRNA) Design and Synthesis: Design and synthesize at least two unique gRNAs targeting the coding sequence of the candidate nitroreductase gene to minimize off-target effects.
-
Vector Construction: Clone the synthesized gRNAs into a suitable Cas9 expression vector.
-
Cell Transfection: Transfect the target cells (e.g., a bacterial or cancer cell line) with the Cas9-gRNA plasmid.
-
Selection and Clonal Isolation: Select for transfected cells and isolate single-cell clones.
-
Genotype Verification: Screen the isolated clones for the desired gene knockout by PCR and Sanger sequencing.
-
Phenotypic Analysis: Treat the knockout and wild-type control cells with a range of concentrations of this compound.
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for both cell lines. A significant increase in the IC50 for the knockout cells would confirm the role of the nitroreductase in the compound's mechanism of action.
Protocol 2: RNAi-Mediated Knockdown of DNA Gyrase Subunits
-
siRNA Design and Synthesis: Design and synthesize small interfering RNAs (siRNAs) targeting the mRNA of the gyrA and gyrB subunits of DNA gyrase. A non-targeting siRNA should be used as a negative control.
-
Cell Transfection: Transfect the target cells with the siRNAs using a suitable transfection reagent.
-
Target Knockdown Verification: After 48-72 hours, assess the knockdown efficiency at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blotting.
-
Cytotoxicity Assay: Treat the siRNA-transfected cells and control cells with varying concentrations of this compound.
-
Data Analysis: Measure cell viability and calculate the IC50 values. A significant increase in the IC50 in the cells with knocked-down DNA gyrase subunits would support the hypothesis that the compound targets this enzyme.
Visualizing the Pathways and Workflows
Caption: Proposed bioreductive activation pathway for this compound.
Caption: Workflow for target validation using CRISPR-Cas9 gene knockout.
Comparative Data Summary
The following table summarizes the expected quantitative data from the proposed genetic validation experiments.
Table 2: Expected IC50 Values from Genetic Validation Studies
| Cell Line / Condition | Target Gene | Expected IC50 of this compound | Interpretation |
| Wild-Type | N/A | Baseline IC50 | Reference for comparison. |
| Nitroreductase Knockout | Nitroreductase | Significantly > Baseline IC50 | Confirms the role of nitroreductase in prodrug activation. |
| DNA Gyrase Knockdown | gyrA/gyrB | Significantly > Baseline IC50 | Confirms DNA gyrase as a direct target. |
| Non-targeting Control | N/A | ≈ Baseline IC50 | Rules out off-target effects of the genetic manipulation. |
Conclusion
By systematically applying these genetic validation strategies, researchers can definitively elucidate the mechanism of action of this compound. This knowledge is paramount for optimizing its therapeutic efficacy, predicting potential resistance mechanisms, and guiding the development of next-generation benzimidazole-based drugs. The combination of CRISPR-Cas9 and RNAi technologies provides a robust and comprehensive toolkit for target identification and validation in the drug discovery pipeline.
References
- 1. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ackerleylab.com [ackerleylab.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives [periodicos.capes.gov.br]
- 9. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expediting target identification and validation through RNAi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of RNAi to Genomic Drug Target Validation in Schistosomes - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Published Findings on 2-Ethyl-6-nitro-1H-benzimidazole Precludes Independent Replication and Comparative Analysis
A comprehensive review of scientific literature reveals a significant gap in published research for the specific compound 2-Ethyl-6-nitro-1H-benzimidazole. As of November 2025, no peer-reviewed studies detailing its synthesis, biological activity, or any form of experimental data are publicly available. Consequently, an independent replication of published findings, which forms the basis of this comparison guide, cannot be conducted.
This absence of primary research means that crucial data for a comparative analysis, such as detailed experimental protocols, quantitative performance metrics, and established signaling pathways, do not exist for this compound.
To provide a contextual framework for researchers interested in this and related molecules, this guide presents a summary of synthetic methods and biological activities reported for structurally similar 2-substituted and 6-nitro-1H-benzimidazole derivatives. It is important to note that the following information is based on related compounds and should not be directly extrapolated to represent the specific properties of this compound.
General Synthesis of 2-Substituted-6-nitro-1H-benzimidazoles: A Methodological Overview
The synthesis of 2-substituted-6-nitro-1H-benzimidazoles typically involves the condensation of 4-nitro-o-phenylenediamine with a corresponding aldehyde or carboxylic acid.[1] Various catalytic systems and reaction conditions have been explored to optimize yields and purity.
Illustrative Synthetic Protocol:
A common approach involves the reaction of 4-nitro-o-phenylenediamine with an appropriate aldehyde in the presence of an oxidizing agent or a catalyst. For instance, a mixture of the diamine and the aldehyde can be refluxed in a suitable solvent like ethanol, often with the addition of a catalyst such as sodium metabisulfite or under microwave irradiation to accelerate the reaction.[2] The resulting product is then typically purified by recrystallization.
Biological Activities of Structurally Related Benzimidazole Derivatives
Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and antiprotozoal effects.[1][2] The introduction of a nitro group at the 6-position and an alkyl or aryl group at the 2-position can significantly influence the biological profile of the molecule.
Comparative Data of Related 2-Substituted-6-nitro-1H-benzimidazole Analogs
To offer a semblance of comparative data, the following table summarizes the reported biological activities of various 2-substituted-6-nitro-1H-benzimidazole derivatives found in the literature. It must be reiterated that this compound is not included due to the lack of data.
| Compound | Biological Activity | Key Findings | Reference |
| 2-Aryl-5(6)-nitro-1H-benzimidazoles | Anticancer | Certain derivatives have shown potent cytotoxic activity against various human cancer cell lines. For example, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole displayed significant activity against the A549 lung cancer cell line. | |
| N-substituted-6-nitro-1H-benzimidazoles | Antimicrobial & Anticancer | A series of N-substituted derivatives exhibited potent antibacterial activity against strains like E. coli and S. aureus, as well as anticancer activity against several cell lines, with some compounds showing comparable efficacy to standard drugs.[3] | [2] |
| 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides | Antiprotozoal | These compounds have been investigated as potential agents against parasitic diseases, with some analogs showing activity against Giardia intestinalis and Trichomonas vaginalis.[1] | [1] |
Hypothetical Experimental Workflow and Signaling Pathway
Due to the absence of specific experimental data for this compound, the following diagrams are provided as illustrative examples of a typical experimental workflow for evaluating the biological activity of a novel benzimidazole derivative and a potential signaling pathway that such a compound might modulate, based on studies of related molecules.
Figure 1. A hypothetical experimental workflow for the synthesis and biological evaluation of a novel benzimidazole compound.
Figure 2. An illustrative signaling pathway (PI3K/Akt/mTOR) that is a common target for anticancer benzimidazole derivatives.
References
- 1. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
A Researcher's Guide to Evaluating the Selectivity of 2-Ethyl-6-nitro-1H-benzimidazole
For researchers and drug development professionals investigating the therapeutic potential of novel compounds, a thorough evaluation of target selectivity is paramount. This guide provides a comparative framework and detailed experimental protocols for assessing the selectivity of 2-Ethyl-6-nitro-1H-benzimidazole. While specific selectivity data for this particular compound is not extensively available in public literature, this guide outlines the established methodologies to generate and interpret such crucial data, enabling a robust comparison with alternative inhibitors.
The benzimidazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including antimicrobial and anticancer effects.[1][2] Various substituted benzimidazoles have been reported to target enzymes such as dihydrofolate reductase (DHFR), poly (ADP-ribose) polymerase (PARP), and various kinases.[1][3][4][5] The selectivity of any given benzimidazole derivative, including this compound, is determined by its unique substitution pattern and the specific assays employed for its evaluation.
Comparative Selectivity Profiling: A Phased Approach
A systematic approach to evaluating the selectivity of a compound like this compound typically involves a tiered screening process. This ensures a cost-effective and efficient characterization, starting with broad preliminary screens and progressing to more focused quantitative analyses.
Experimental Protocols
A comprehensive assessment of selectivity involves a combination of in vitro biochemical assays and cell-based assays to understand the compound's activity against its intended target versus a panel of other related and unrelated biological targets.
Phase 1: Primary Target Identification and Broad Kinase Panel Screening
The initial step is to identify the primary biological target of this compound. This can be achieved through various methods, including affinity chromatography, yeast two-hybrid screening, or computational target prediction followed by experimental validation. Once a primary target is hypothesized or identified, a broad screening against a panel of related targets is essential. For instance, if the primary target is a protein kinase, a large panel screen is the standard approach.
Experimental Workflow: Broad Kinase Panel Screen
The following workflow outlines a typical process for an initial broad kinase panel screen.
Phase 2: Secondary Screening and IC50 Determination
For the "hits" identified in the primary screen (i.e., off-target enzymes that are significantly inhibited), a secondary screen is performed to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of potency against these off-targets.
Experimental Protocol: IC50 Determination
-
Compound Preparation : Prepare a series of 10-point dilutions of this compound, typically in a semi-log format, starting from a high concentration (e.g., 100 µM).
-
Assay Setup : For each identified off-target kinase and the primary target, set up the biochemical assay as described in the primary screen.
-
Compound Addition : Add the different concentrations of the compound to the assay plates in duplicate or triplicate.
-
Incubation and Detection : Follow the same incubation and signal detection steps as in the primary screen.
-
Data Analysis : Plot the percent inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
Data Presentation and Interpretation
To facilitate a clear comparison of selectivity, the quantitative data should be summarized in tables.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| Primary Target X | 95% | 50 |
| Off-Target Kinase A | 75% | 800 |
| Off-Target Kinase B | 52% | 2,500 |
| Off-Target Kinase C | 15% | >10,000 |
| ... | ... | ... |
Selectivity Score: A common metric to quantify selectivity is the Selectivity Score (S-score). For example, S(1µM) is the number of kinases inhibited by more than a certain threshold (e.g., 90%) at a 1 µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.
Comparison with Alternative Inhibitors
Once the selectivity profile of this compound is established, it can be compared with other known inhibitors of the primary target.
Table 2: Comparative Selectivity of Primary Target X Inhibitors
| Compound | Primary Target X IC50 (nM) | Off-Target A IC50 (nM) | Off-Target B IC50 (nM) | Selectivity Ratio (Off-Target A / Primary Target X) |
| This compound | 50 | 800 | 2,500 | 16 |
| Competitor 1 | 25 | 100 | 5,000 | 4 |
| Competitor 2 | 100 | >10,000 | >10,000 | >100 |
A higher selectivity ratio indicates a greater therapeutic window, as a lower concentration is needed to inhibit the primary target compared to off-targets, thus minimizing potential side effects.
Cellular Target Engagement and Pathway Analysis
Biochemical assays provide a measure of direct enzyme inhibition, but it is crucial to confirm target engagement and selectivity in a cellular context.
Experimental Workflow: Cellular Target Engagement
By analyzing the phosphorylation status of the direct target and downstream signaling proteins, researchers can confirm that the compound inhibits the intended pathway in a cellular environment. Comparing the effective concentration for pathway inhibition with the IC50 from biochemical assays provides further insight into the compound's cell permeability and on-target activity.
Signaling Pathway Visualization
Understanding the position of the primary target within its signaling cascade is essential for interpreting cellular assay results.
This guide provides a comprehensive framework for the systematic evaluation of the selectivity of this compound. By employing these standardized experimental protocols and data presentation methods, researchers can generate a robust selectivity profile, enabling an objective comparison with alternative compounds and informing further drug development efforts.
References
- 1. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Ethyl-6-nitro-1H-benzimidazole: A Guide for Laboratory Professionals
For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of 2-Ethyl-6-nitro-1H-benzimidazole. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.
Researchers and drug development professionals handling this compound must be aware of its hazardous properties and the appropriate disposal protocols. This compound is classified as a skin, eye, and respiratory irritant. Therefore, meticulous handling and disposal are paramount to prevent accidental exposure and environmental contamination. All disposal procedures must be conducted in accordance with local, state, and federal regulations.
Key Safety and Handling Data
Proper disposal begins with a thorough understanding of the compound's properties and the necessary safety precautions. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₉H₉N₃O₂ |
| Molecular Weight | 191.19 g/mol |
| Appearance | Powder |
| Boiling Point | 440.3 °C at 760 mmHg |
| Density | 1.368 g/cm³ |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
Experimental Protocol for Disposal
The following is a step-by-step methodology for the safe disposal of this compound in a laboratory setting. This protocol is designed for solid, non-reactive, irritant chemical waste.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling the waste, ensure a designated hazardous waste accumulation area is established.
-
Always wear appropriate PPE, including:
-
Nitrile gloves
-
Chemical safety goggles
-
A lab coat
-
In a well-ventilated area or fume hood, a NIOSH-approved respirator may be necessary for handling larger quantities or if dust generation is likely.
-
2. Waste Packaging Procedure:
-
For residual amounts or contaminated lab supplies (e.g., weighing paper, gloves), double-bag the waste in clear, chemically resistant plastic bags.[1]
-
For larger quantities of the solid compound, use the original, clearly labeled container if it is in good condition. If the original container is not available or compromised, transfer the waste to a new, clean, and compatible container with a secure, leak-proof lid.[2]
-
Ensure the container is appropriate for solid waste and is not overfilled. Leave at least 10% headspace to prevent spillage.
3. Labeling of Hazardous Waste:
-
All waste containers must be clearly labeled as "Hazardous Waste."[2][3][4][5]
-
The label must include:
4. Storage and Disposal:
-
Store the labeled hazardous waste container in a designated, secure area away from incompatible materials.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste disposal service.[1] Do not attempt to dispose of this chemical in the regular trash or down the drain.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. uab.edu [uab.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. chemistry.utoronto.ca [chemistry.utoronto.ca]
Essential Safety and Operational Guide for Handling 2-Ethyl-6-nitro-1h-benzimidazole
Hazard Summary and Personal Protective Equipment
Due to its chemical structure, 2-Ethyl-6-nitro-1h-benzimidazole is anticipated to exhibit properties of both benzimidazole and nitroaromatic compounds. Benzimidazoles can cause skin and eye irritation, while nitroaromatic compounds may have higher toxicity. Therefore, a conservative approach to personal protective equipment (PPE) is warranted.
| Hazard Classification (Anticipated) | Recommended Personal Protective Equipment (PPE) |
| Skin Irritant | Gloves: Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). Ensure to check for breakthrough times. |
| Eye Irritant | Eye Protection: Chemical safety goggles. A face shield should be worn if there is a splash hazard. |
| Harmful if Inhaled (potential) | Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dusts are generated, a NIOSH-approved respirator (e.g., N95) may be necessary. |
| Harmful if Swallowed (potential) | General Hygiene: Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling. |
| General Handling | Protective Clothing: A lab coat is mandatory. For larger quantities or potential for significant exposure, chemical-resistant coveralls are recommended. Closed-toe shoes are required. |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound in a laboratory setting.
1. Pre-Handling Preparations:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of the compound to be used and the potential for exposure.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
PPE Inspection: Inspect all PPE for damage before use.
-
Spill Kit: Confirm that a chemical spill kit is readily accessible and stocked with appropriate absorbent materials.
-
Emergency Eyewash and Shower: Know the location and ensure accessibility of the nearest emergency eyewash station and safety shower.
2. Handling the Compound:
-
Weighing: Weigh the solid compound within the chemical fume hood to minimize inhalation of any dust particles. Use a tared and sealed container for transport within the lab.
-
Dissolving: If dissolving the compound, add the solid to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled.
-
Reactions: Conduct all reactions involving this compound within the chemical fume hood.
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any contaminants on the exterior of the gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, paper towels, and weighing paper, in a dedicated, clearly labeled hazardous waste container.
-
The container should be kept closed except when adding waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing the compound in a sealed, labeled, and chemical-resistant container.
-
Do not mix with incompatible waste streams.
-
-
Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal. All contaminated debris (e.g. gels, gloves, towels, etc.) must be collected as hazardous waste and disposed via EHS.[1]
-
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
